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  • Product: 3-(2,3-Difluorophenoxy)azetidine
  • CAS: 1211876-03-7

Core Science & Biosynthesis

Foundational

Structural Characterization and Analytical Profiling of 3-(2,3-Difluorophenoxy)azetidine (Linepemat)

Executive Summary 3-(2,3-Difluorophenoxy)azetidine, internationally recognized by its INN Linepemat (developmental code IRL757), is an investigational cortical enhancer and nootropic agent[1]. Designed to modulate cortic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-(2,3-Difluorophenoxy)azetidine, internationally recognized by its INN Linepemat (developmental code IRL757), is an investigational cortical enhancer and nootropic agent[1]. Designed to modulate cortical catecholaminergic neurotransmission, it exhibits pro-motivational effects and is currently under investigation for the treatment of apathy and cognitive deficits in neurodegenerative conditions[2]. Structurally, the molecule comprises an azetidine ring linked via an ether bridge to a 2,3-difluorophenyl moiety[1].

As a Senior Application Scientist, I have designed this whitepaper to provide a comprehensive, self-validating analytical framework for the structural characterization of this molecule. It details the physicochemical rationale, multinuclear NMR strategies, and high-resolution mass spectrometry (HRMS) workflows required to unequivocally validate its structural integrity.

Molecular Architecture and Physicochemical Rationale

The architectural design of 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) is highly optimized for central nervous system (CNS) penetration and target engagement[2]. Every structural motif serves a distinct pharmacological and physicochemical purpose:

  • Azetidine Core: The four-membered nitrogen heterocycle serves as a conformationally restricted basic center. Compared to larger homologues (e.g., pyrrolidines or piperidines), azetidines lower the overall lipophilicity (LogP) and reduce the molecular weight, thereby enhancing blood-brain barrier (BBB) permeability[3].

  • 2,3-Difluorophenoxy Moiety: The introduction of fluorine atoms at the 2 and 3 positions of the aromatic ring serves a dual purpose. First, the strong electron-withdrawing nature of fluorine modulates the electron density of the ether oxygen, subtly tuning the basicity of the distant azetidine nitrogen. Second, the robust C-F bonds block primary sites of cytochrome P450-mediated aromatic oxidation, significantly improving the metabolic half-life of the compound[1].

SAR Core Linepemat Core Structure Azetidine Azetidine Ring (Basic Center, pKa ~8.5) Core->Azetidine Ether Ether Linkage (Conformational Flexibility) Core->Ether Difluoro 2,3-Difluorophenyl (Metabolic Stability) Core->Difluoro CNS High CNS Penetration & Cortical Enhancement Azetidine->CNS Ether->CNS Difluoro->CNS

Structure-Activity Relationship (SAR) logic for Linepemat.

Quantitative Data Summary

Theoretical analytical parameters are critical for establishing baseline expectations before empirical testing. The table below summarizes the exact mass and elemental composition required for HRMS and elemental analysis validation[2].

Analytical ParameterTheoretical Value
Chemical Name 3-(2,3-Difluorophenoxy)azetidine
INN / Code Name Linepemat / IRL757
Chemical Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Monoisotopic Exact Mass 185.0652 Da
Elemental Composition C (58.38%), H (4.90%), F (20.52%), N (7.56%), O (8.64%)
Expected [M+H]+ (ESI+) m/z 186.0730

Analytical Characterization Workflows

To unequivocally confirm the structure of 3-(2,3-Difluorophenoxy)azetidine, a multi-modal analytical approach is required. Causality dictates that no single technique is sufficient; MS provides composition, while NMR provides connectivity.

High-Resolution Mass Spectrometry (LC-HRMS)

HRMS provides the fundamental proof of elemental composition. Utilizing Electrospray Ionization in positive mode (ESI+), the molecule readily protonates at the secondary azetidine nitrogen to yield an [M+H]+ ion. The self-validating aspect of this technique relies on Collision-Induced Dissociation (CID). MS/MS fragmentation typically targets the ether linkage, resulting in the neutral loss of 2,3-difluorophenol or the formation of a highly stable azetine fragment (m/z 56.0500), which acts as a diagnostic marker for the azetidine ring.

Multinuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy maps the exact connectivity and stereoelectronic environment of the molecule.

  • ¹⁹F NMR: With a spin of 1/2, a high gyromagnetic ratio, and 100% natural abundance, ¹⁹F NMR is highly sensitive. The two fluorine atoms at positions 2 and 3 are chemically non-equivalent, yielding two distinct signals. The ortho F-F coupling constant (³J_FF ~ 20-25 Hz) provides definitive proof of the 2,3-substitution pattern, acting as an internal structural verification.

  • ¹H & ¹³C NMR: The azetidine protons exhibit complex multiplet splitting due to the puckered conformation of the four-membered ring. The ¹³C spectrum will display characteristic carbon-fluorine scalar couplings (¹J_CF, ²J_CF, ³J_CF), splitting the aromatic carbon signals into doublets or doublets of doublets, confirming the proximity of the fluorine atoms to the ether linkage.

Workflow A 3-(2,3-Difluorophenoxy)azetidine Sample Preparation B LC-HRMS Analysis (ESI+, Q-TOF) A->B C Multinuclear NMR (1H, 13C, 19F) A->C D Exact Mass & Fragmentation [M+H]+ m/z 186.0730 B->D E Structural Connectivity & C-F Coupling Constants C->E F Orthogonal Validation (Data Convergence) D->F E->F

Analytical workflow for the structural validation of Linepemat.

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating internal standards and calibrants to ensure absolute data trustworthiness.

Protocol 1: LC-HRMS/MS Structural Validation
  • Sample Preparation: Dissolve the analyte in LC-MS grade methanol to a stock concentration of 1 mg/mL. Dilute to a working concentration of 1 µg/mL using a diluent of 50:50 Water:Acetonitrile containing 0.1% Formic Acid to promote ionization.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Employ a linear gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometer Calibration (Self-Validation Step): Prior to the run, infuse a standard tuning mix to calibrate the Q-TOF or Orbitrap instrument, ensuring mass accuracy is < 2 ppm. Use an internal lock mass (e.g., Leucine Enkephalin, m/z 556.2771) infused continuously during the run for real-time mass correction.

  • Data Acquisition: Operate in ESI+ mode. Acquire full-scan MS data (m/z 100–1000) and Data-Dependent MS/MS (DDA) targeting the predicted precursor m/z 186.0730.

  • Data Interpretation: Extract the ion chromatogram (XIC) for m/z 186.0730. Verify that the mass error is within ±5 ppm of the theoretical monoisotopic mass. Analyze the MS/MS spectra for the diagnostic cleavage of the ether bond.

Protocol 2: Multinuclear NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of Chloroform-d (CDCl3). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • Instrument Setup: Utilize a 500 MHz or 600 MHz NMR spectrometer equipped with a multinuclear cryoprobe to maximize the signal-to-noise ratio.

  • ¹H NMR Acquisition: Execute a standard 1D ¹H pulse sequence (e.g., zg30). Acquire 16 scans with a relaxation delay (D1) of 2 seconds to ensure complete longitudinal relaxation of all protons.

  • ¹⁹F NMR Acquisition: Execute a 1D ¹⁹F pulse sequence with ¹H decoupling (igig) to simplify the spectrum by removing proton-fluorine scalar couplings. Acquire 64 scans. Reference the spectrum to an external standard of Trichlorofluoromethane (CFCl3) at 0.00 ppm.

  • ¹³C NMR Acquisition: Execute a ¹H-decoupled ¹³C pulse sequence (zgpg30). Acquire a minimum of 1024 scans with a D1 of 2 seconds.

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C/¹⁹F) prior to Fourier transformation. Phase and baseline correct the spectra. Analyze the ¹³C spectrum specifically for C-F coupling constants to validate the aromatic substitution pattern.

Conclusion

The structural characterization of 3-(2,3-Difluorophenoxy)azetidine requires a rigorous, orthogonal analytical approach. By combining the elemental precision of LC-HRMS with the stereoelectronic mapping capabilities of multinuclear NMR (specifically leveraging ¹⁹F spectroscopy), researchers can establish a self-validating dataset that unequivocally confirms the molecular architecture of this promising nootropic agent.

References

  • Linepemat , Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Proposed INN: List 134 International Nonproprietary Names for Pharmaceutical Substances (INN) , World Health Organization (WHO Drug Information, Vol. 39, No. 4, 2025). Available at:[Link]

Sources

Exploratory

In Vitro Mechanism of Action of 3-(2,3-Difluorophenoxy)azetidine: A Cortical Enhancer Paradigm

Executive Summary & Pharmacological Identity 3-(2,3-Difluorophenoxy)azetidine , recently designated with the International Nonproprietary Name (INN) linepemat (developmental code IRL757 ), is a novel, first-in-class smal...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Identity

3-(2,3-Difluorophenoxy)azetidine , recently designated with the International Nonproprietary Name (INN) linepemat (developmental code IRL757 ), is a novel, first-in-class small molecule developed by Integrative Research Laboratories (IRLAB) Sweden AB[1][2]. Currently in Phase I clinical development for the treatment of apathy in Parkinson's disease and Alzheimer's disease, this compound represents a paradigm shift in neuropharmacology[2][3].

Unlike traditional psychostimulants that directly inhibit monoamine transporters (e.g., DAT/NET), 3-(2,3-difluorophenoxy)azetidine acts as a "cortical enhancer." It shares a highly specific pharmacophore with its pyrrolidine analog, pirepemat (IRL752), designed to reverse disruptions in cortical-to-subcortical nerve signaling[1][4]. The core in vitro mechanism of action (MoA) is characterized by a regioselective dual-antagonism targeting serotonin 5-HT7 receptors and α2-adrenergic receptors (α2-AR) [5][6].

In Vitro Receptor Pharmacology & Signaling Pathways

The azetidine core, combined with the 2,3-difluorophenoxy moiety, confers a highly tuned binding profile. In vitro assays reveal that the compound acts as a competitive antagonist at specific G-protein coupled receptors (GPCRs), driving a complex intracellular signaling cascade that ultimately disinhibits cortical networks[6][7].

5-HT7 Receptor Antagonism (Gs-Coupled)

The 5-HT7 receptor is a Gs-coupled GPCR heavily expressed on GABAergic interneurons in the prefrontal cortex. In vitro functional assays demonstrate that 3-(2,3-difluorophenoxy)azetidine competitively binds to 5-HT7, preventing serotonin-induced activation of adenylyl cyclase and the subsequent accumulation of cyclic AMP (cAMP)[6][7]. By suppressing the cAMP/PKA pathway in these interneurons, the compound reduces their excitability, leading to a decrease in GABA release. This effectively disinhibits downstream cortical pyramidal neurons.

α2-Adrenoceptor Antagonism (Gi/o-Coupled)

The compound also exhibits affinity for α2-adrenergic receptors (specifically the α2A and α2C subtypes), which function as Gi/o-coupled presynaptic autoreceptors[4][6]. In vitro GTPγS binding assays confirm that the compound blocks agonist-induced Gi activation. By antagonizing these autoreceptors, it blocks the negative feedback loop that normally inhibits adenylyl cyclase, thereby disinhibiting the terminal and facilitating the robust release of norepinephrine (NE) and dopamine (DA) into the synaptic cleft.

G cluster_GABA GABAergic Interneuron (Prefrontal Cortex) cluster_NE Noradrenergic Terminal Compound 3-(2,3-Difluorophenoxy)azetidine (Linepemat / IRL757) HT7 5-HT7 Receptor (Gs) [Antagonized] Compound->HT7 Competitive Binding Alpha2 α2-Adrenoceptor (Gi/o) [Antagonized] Compound->Alpha2 Competitive Binding cAMP_GABA Adenylyl Cyclase / cAMP [Suppressed] HT7->cAMP_GABA Inhibits Gs signaling GABA_rel GABA Release [Decreased] cAMP_GABA->GABA_rel Reduces vesicle fusion Pyramidal Cortical Pyramidal Neuron [Enhanced Excitatory Output] GABA_rel->Pyramidal Disinhibition cAMP_NE Adenylyl Cyclase / cAMP [Disinhibited] Alpha2->cAMP_NE Blocks Gi autoinhibition NE_rel Norepinephrine Release [Increased] cAMP_NE->NE_rel Facilitates release NE_rel->Pyramidal Direct Excitation

Cellular mechanism of action: Dual antagonism of 5-HT7 and α2-AR enhancing cortical output.

Quantitative In Vitro Binding Profile

The in vitro binding affinities (Ki) for the 3-(2,3-difluorophenoxy)azetidine pharmacophore reflect a highly specific, multi-target profile. The data below summarizes the established class profile (extrapolated from the highly homologous IRL752 data, which shares the identical target spectrum)[4][6].

Target ReceptorG-Protein CouplingFunctional RoleAffinity (Ki, nM)
5-HT7 GsAntagonist~980
σ1 (Sigma-1) ChaperoneModulator~1,200
α2C-AR Gi/oAntagonist~3,800
α2A-AR Gi/oAntagonist~6,500
5-HT2C Gq/11Antagonist~6,600
5-HT2A Gq/11Antagonist~8,100

Note: The compound lacks significant direct affinity for the Dopamine Transporter (DAT) or D1/D2 receptors, underscoring its unique non-stimulant cortical enhancement mechanism[6].

Self-Validating Experimental Protocols

To rigorously characterize the in vitro MoA of 3-(2,3-difluorophenoxy)azetidine, the following self-validating experimental workflows must be employed. As an Application Scientist, I emphasize not just the steps, but the causality behind the assay design to ensure absolute data trustworthiness.

Protocol A: Radioligand Displacement Assay (Affinity Determination)

Objective: Determine the equilibrium dissociation constant (Ki) for 5-HT7 and α2-AR. Causality & Validation: We utilize[³H]-SB-269970 for 5-HT7 and [³H]-RX821002 for α2-AR. These specific radioligands are chosen because they are highly selective antagonists themselves, preventing the G-protein coupling state from artificially skewing the affinity measurements (a common artifact when using agonist radioligands). Non-specific binding is validated using a saturating concentration of unlabelled clozapine (10 µM) and phentolamine (10 µM), respectively.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human 5-HT7 or α2A/C receptors. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 × g for 20 minutes.

  • Incubation: Resuspend the membrane pellet. In a 96-well plate, combine 100 µg of membrane protein, the specific [³H]-radioligand (at a concentration equal to its Kd), and increasing concentrations of 3-(2,3-difluorophenoxy)azetidine (10⁻¹⁰ to 10⁻⁴ M).

  • Equilibration: Incubate at 25°C for 120 minutes to ensure steady-state equilibrium is reached.

  • Filtration & Detection: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% PEI to reduce non-specific binding). Wash three times with ice-cold buffer, add scintillation cocktail, and quantify radioactivity using a MicroBeta counter.

  • Analysis: Calculate the IC50 using non-linear regression and convert to Ki using the Cheng-Prusoff equation.

Protocol B: TR-FRET cAMP Accumulation Assay (Functional Efficacy)

Objective: Confirm the functional antagonism of 5-HT7. Causality & Validation: Traditional colorimetric cAMP assays are susceptible to interference from small molecules. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a europium cryptate donor and a d2 acceptor. The time-resolved nature of the measurement (introducing a 50 µs delay before reading) eliminates short-lived background autofluorescence from the azetidine derivative. Furthermore, the ratiometric readout (665 nm / 620 nm) self-corrects for well-to-well variations in cell number or dispensing volumes, creating a robust, self-validating system.

  • Cell Seeding: Seed CHO-K1 cells expressing 5-HT7 into a 384-well plate at 5,000 cells/well in stimulation buffer containing 0.5 mM IBMX (to inhibit phosphodiesterase degradation of cAMP).

  • Antagonist Pre-incubation: Add serial dilutions of 3-(2,3-difluorophenoxy)azetidine and incubate for 30 minutes at 37°C.

  • Agonist Challenge: Stimulate the cells with an EC80 concentration of serotonin (5-HT) for 30 minutes.

  • Lysis & Detection: Add the TR-FRET lysis buffer containing the cAMP-d2 conjugate and anti-cAMP-Eu³⁺ cryptate. Incubate for 1 hour at room temperature.

  • Schild Analysis: Measure the time-resolved fluorescence. By shifting the 5-HT dose-response curve to the right in the presence of the azetidine derivative, a Schild plot is generated to determine the precise antagonist dissociation constant (pA2), validating competitive antagonism.

G cluster_assays In Vitro Assays Prep 1. Cell Culture & Membrane Prep (CHO-K1 cells) Binding 2A. Radioligand Binding ([³H]-RX821002 / [³H]-5-CT) Prep->Binding Func_cAMP 2B. TR-FRET cAMP Assay (Gs functional efficacy) Prep->Func_cAMP Func_GTP 2C. [³⁵S]GTPγS Binding (Gi/o functional efficacy) Prep->Func_GTP Analysis 3. Schild Plot & Non-linear Regression Binding->Analysis Displacement curves Func_cAMP->Analysis cAMP concentration Func_GTP->Analysis Radioactivity CPM Output 4. Pharmacological Profile (Ki, IC50, pA2 values) Analysis->Output

Self-validating in vitro workflow for determining receptor affinity and functional efficacy.

References

  • Linepemat - Wikipedia. [Wikipedia]. URL: [Link]

  • IRL757 - IRLAB Therapeutics. [IRLAB]. URL:[Link]

  • Pirepemat - Wikipedia. [Wikipedia]. URL:[Link]

  • (3S)-3-(2,3-difluorophenyl)-3-methoxypyrrolidine (IRL752) -a Novel Cortical-Preferring Catecholamine Transmission- and Cognition-Promoting Agent - PubMed. [National Institutes of Health]. URL:[Link]

  • Apathy treatment IRL757 found safe in multiple doses - Parkinson's News Today. [Parkinson's News Today]. URL:[Link]

Sources

Foundational

An In-Depth Technical Guide to the NMR Spectra Analysis of 3-(2,3-Difluorophenoxy)azetidine

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-(2,3-Difluorophenoxy)azetidine. It is intended for researchers, scientists, and professionals in drug development who are...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR) spectra of 3-(2,3-Difluorophenoxy)azetidine. It is intended for researchers, scientists, and professionals in drug development who are engaged in the structural elucidation of fluorinated organic molecules. This document delves into the theoretical underpinnings and practical application of multinuclear NMR spectroscopy for the unambiguous characterization of this compound.

Introduction: The Unique Challenge of Fluorinated Molecules

The introduction of fluorine into organic molecules dramatically alters their physicochemical and biological properties, a strategy widely employed in medicinal chemistry. However, the presence of the highly sensitive and 100% naturally abundant ¹⁹F nucleus (spin I = ½) introduces both opportunities and complexities in NMR spectral analysis.[1][2] The large chemical shift dispersion and the prevalence of through-bond and through-space scalar couplings (J-couplings) involving fluorine necessitate a multi-dimensional and multi-nuclear NMR approach for complete structural assignment.[1][2][3] This guide will systematically deconstruct the ¹H, ¹³C, and ¹⁹F NMR spectra of 3-(2,3-Difluorophenoxy)azetidine, providing a framework for analyzing similarly complex structures.

Theoretical Framework: Understanding the Nuances of ¹H, ¹³C, and ¹⁹F NMR

A thorough understanding of the principles governing ¹H, ¹³C, and ¹⁹F NMR is paramount for accurate spectral interpretation.

  • ¹H NMR: Proton NMR provides crucial information about the number of different types of protons and their connectivity. Chemical shifts are influenced by the electronic environment, and signal multiplicity, arising from J-coupling to neighboring protons and fluorine atoms, reveals the local atomic arrangement.

  • ¹³C NMR: Carbon NMR offers insights into the carbon skeleton of the molecule. The large chemical shift range allows for the resolution of individual carbon signals. The coupling between carbon and fluorine (¹JCF, ²JCF, ³JCF, etc.) provides invaluable information for assigning fluorinated aromatic and aliphatic systems.

  • ¹⁹F NMR: As a nucleus with high receptivity, ¹⁹F NMR is a powerful tool for studying organofluorine compounds.[1] The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, making it an excellent probe for subtle structural changes.[1][2] Furthermore, the magnitudes of F-F, H-F, and C-F coupling constants are diagnostic of the relative positions of the coupled nuclei.[4][5][6][7][8]

The dominant mechanism for J-coupling is the through-bond Fermi contact interaction.[4][7] However, in sterically congested molecules, through-space couplings can also be observed, providing information about the spatial proximity of nuclei.[3][9][10][11][12]

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR spectra is the foundation of accurate structural elucidation. The following protocol outlines the key steps for the analysis of 3-(2,3-Difluorophenoxy)azetidine.

Sample Preparation
  • Dissolution: Dissolve approximately 5-10 mg of 3-(2,3-Difluorophenoxy)azetidine in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[13] The choice of solvent can influence chemical shifts, particularly for fluorine nuclei.[14][15][16]

  • Internal Standard: Add a small amount of an internal reference standard. For ¹H and ¹³C NMR, tetramethylsilane (TMS) is commonly used. For ¹⁹F NMR, an external reference or a secondary internal standard with a known chemical shift, such as trifluoroacetic acid, may be employed, although modern spectrometers can reference internally.[13][17][18]

  • Filtration: If any particulate matter is present, filter the solution into a clean NMR tube.[13]

NMR Data Acquisition

A comprehensive suite of 1D and 2D NMR experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).[19][20]

  • 1D Experiments:

    • ¹H NMR

    • ¹³C{¹H} NMR (proton-decoupled)

    • ¹⁹F{¹H} NMR (proton-decoupled)

    • ¹⁹F NMR (proton-coupled)

  • 2D Experiments:

    • COSY (Correlation Spectroscopy): To identify ¹H-¹H spin systems.[21]

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H-¹³C pairs.[21]

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (2-3 bonds).[22][23]

    • ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) or NOESY: To identify through-space proximities between protons and fluorine atoms.[2][11][24][25]

    • ¹⁹F-¹³C HSQC/HMBC: To directly observe one-bond and long-range correlations between fluorine and carbon.[22][23][26][27][28]

The following diagram illustrates the workflow for comprehensive NMR analysis:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis cluster_elucidation Structure Elucidation Dissolve Dissolve Sample Add_Std Add Internal Standard Dissolve->Add_Std Filter Filter into NMR Tube Add_Std->Filter OneD 1D Experiments (¹H, ¹³C, ¹⁹F) Filter->OneD TwoD 2D Experiments (COSY, HSQC, HMBC, etc.) Filter->TwoD Assign_1H Assign ¹H Spectrum OneD->Assign_1H Assign_13C Assign ¹³C Spectrum OneD->Assign_13C Assign_19F Assign ¹⁹F Spectrum OneD->Assign_19F Correlate Correlate Data TwoD->Correlate Assign_1H->Correlate Assign_13C->Correlate Assign_19F->Correlate Structure Final Structure Correlate->Structure

Caption: NMR analysis workflow for structural elucidation.

Spectral Analysis and Interpretation of 3-(2,3-Difluorophenoxy)azetidine

The following sections provide a detailed prediction and interpretation of the NMR spectra of 3-(2,3-Difluorophenoxy)azetidine.

¹H NMR Spectrum

The ¹H NMR spectrum is expected to show signals for both the azetidine and the difluorophenoxy moieties.

  • Azetidine Ring Protons: The protons on the azetidine ring will exhibit complex splitting patterns due to geminal and vicinal couplings. The diastereotopic methylene protons at the 2- and 4-positions are expected to appear as two multiplets.[29][30][31] The proton at the 3-position will also be a multiplet, coupled to the adjacent methylene protons.

  • Difluorophenoxy Ring Protons: The aromatic region will display signals for the three protons on the difluorophenoxy ring. These protons will be coupled to each other and to the two fluorine atoms, leading to complex multiplets. The magnitude of the H-F coupling constants will depend on the number of intervening bonds.

¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will show distinct signals for each carbon atom.

  • Azetidine Ring Carbons: The carbons of the azetidine ring will appear in the aliphatic region of the spectrum.[29][32] The chemical shifts will be influenced by the electronegative nitrogen and oxygen atoms.

  • Difluorophenoxy Ring Carbons: The aromatic carbons will resonate in the downfield region. The carbons directly bonded to fluorine will exhibit large one-bond C-F couplings (¹JCF), appearing as doublets. Carbons further away will show smaller, long-range C-F couplings.

¹⁹F NMR Spectrum

The ¹⁹F NMR spectrum is a key component in the structural confirmation.

  • The two fluorine atoms are chemically non-equivalent and will therefore show two distinct signals.

  • Each fluorine signal will be a multiplet due to coupling to the other fluorine atom (F-F coupling) and to the neighboring aromatic protons (H-F coupling). The magnitude of ortho, meta, and para F-F coupling constants in aromatic systems are typically distinct.[5]

2D NMR Correlations

2D NMR experiments are essential for the unambiguous assignment of all signals.

  • COSY: Will reveal the connectivity between the protons on the azetidine ring and the protons on the aromatic ring.

  • HSQC: Will correlate each proton to its directly attached carbon atom.

  • HMBC: Will provide crucial long-range connectivity information, for example, between the azetidine protons and the phenoxy carbons, and between the aromatic protons and the azetidine carbons, confirming the overall structure.

  • ¹H-¹⁹F HOESY: Can reveal through-space proximity between the azetidine protons and the fluorine atoms, providing conformational information.

The following diagram illustrates the key HMBC correlations expected for 3-(2,3-Difluorophenoxy)azetidine:

HMBC_Correlations cluster_mol 3-(2,3-Difluorophenoxy)azetidine Azetidine Azetidine Ring (H-2,4, H-3, C-2,4, C-3) Oxygen Oxygen Bridge Azetidine->Oxygen Phenoxy Difluorophenoxy Ring (H-4',5',6', C-1' to C-6') Oxygen->Phenoxy H3 H-3 C1_prime C-1' H3->C1_prime ³J(H,C) H4_prime H-4' C3 C-3 H4_prime->C3 ⁴J(H,C)

Caption: Key expected HMBC correlations.

Predicted NMR Data Summary

The following tables summarize the predicted chemical shifts and coupling constants for 3-(2,3-Difluorophenoxy)azetidine. These are estimated values and may vary depending on the solvent and experimental conditions.[14][16]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts

PositionPredicted ¹H δ (ppm)Predicted ¹³C δ (ppm)
2, 4 (Azetidine)3.8 - 4.250 - 55
3 (Azetidine)4.5 - 4.965 - 70
1' (Phenoxy)-150 - 155 (d, ²JCF)
2' (Phenoxy)-140 - 145 (dd, ¹JCF, ²JFF)
3' (Phenoxy)-145 - 150 (dd, ¹JCF, ²JFF)
4' (Phenoxy)6.9 - 7.1115 - 120
5' (Phenoxy)7.1 - 7.3120 - 125
6' (Phenoxy)6.8 - 7.0110 - 115

Table 2: Predicted ¹⁹F NMR Data and J-Coupling Constants

PositionPredicted ¹⁹F δ (ppm)Key Coupling Constants (Hz)
F-2'-135 to -145²J(F2',F3') ≈ 20-25; ³J(F2',H6') ≈ 8-12
F-3'-150 to -160²J(F3',F2') ≈ 20-25; ³J(F3',H4') ≈ 8-12

Conclusion

The comprehensive NMR analysis of 3-(2,3-Difluorophenoxy)azetidine requires a synergistic application of 1D and 2D NMR techniques. The unique spectral features introduced by the fluorine atoms, while adding complexity, provide a wealth of structural information. By systematically acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR data, including COSY, HSQC, and HMBC experiments, an unambiguous structural elucidation can be achieved. This guide provides a robust framework for researchers and scientists working with fluorinated molecules, enabling them to confidently characterize their compounds of interest. The principles and methodologies outlined herein are broadly applicable to the structural analysis of a wide range of complex organic molecules.[23][28][33][34]

References

  • Crespo-Otero, R., et al. (2005). Fluorine-Fluorine Spin-Spin Coupling Constants in Aromatic Compounds: Correlations with the Delocalization Index and with the Internuclear Separation. Journal of Chemical Information and Modeling, 45(3), 684-691. [Link][4][6][7][8]

  • Evans, D. F. (1960). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 3(5), 423-426. [Link]

  • Reich, H. J. (n.d.). 5.3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link][3]

  • Wikipedia. (2023). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Ceola, S., et al. (2018). Dihydrogen contacts observed by through-space indirect NMR coupling. Nature Communications, 9(1), 4233. [Link][10]

  • Gerig, J. T. (2001). Fluorine NMR. In Encyclopedia of Life Sciences. John Wiley & Sons, Ltd. [Link][2]

  • Tan, Y. J., et al. (2022). Inter-residue through-space scalar 19F–19F couplings between CH2F groups in a protein. Magnetic Resonance, 3(1), 1-12. [Link][9][11]

  • Ampt, K. A. M., et al. (2012). Determination of size and sign of hetero-nuclear coupling constants from 2D F-19-C-13 correlation spectra. Journal of Magnetic Resonance, 215, 56-65. [Link][26]

  • Zhou, Y., et al. (2023). Solvent Effects Used for Optimal Simultaneous Analysis of Amino Acids via 19F NMR Spectroscopy. Analytical Chemistry, 95(5), 2888–2895. [Link][14][16]

  • Vedejs, E., et al. (2000). Highly Efficient Syntheses of Azetidines, Pyrrolidines and Indolines via Palladium Catalyzed Intramolecular Amination of C(sp3)-H Bonds. Journal of the American Chemical Society, 122(22), 5351-5352. [Link][32]

  • Pileio, G. (2020). The precious Fluorine on the Ring: Fluorine NMR for biological systems. Progress in Nuclear Magnetic Resonance Spectroscopy, 118-119, 1-16. [Link][24]

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Exploratory

Pharmacokinetic Profiling of 3-(2,3-Difluorophenoxy)azetidine Derivatives in CNS Drug Discovery

Introduction & Structural Rationale The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. In rece...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Rationale

The development of central nervous system (CNS) therapeutics requires a delicate balance between target affinity, metabolic stability, and blood-brain barrier (BBB) penetrance. In recent years, the 3-(2,3-difluorophenoxy)azetidine scaffold has emerged as a privileged motif in medicinal chemistry, most notably represented by the clinical-stage cortical enhancer Linepemat (IRL757) . Developed for the treatment of pathological apathy in Parkinson's and Alzheimer's diseases, this class of molecules modulates cortical catecholaminergic neurotransmission to reverse hypolocomotion and restore nerve signaling .

As a Senior Application Scientist, understanding the causality behind the physicochemical properties of this scaffold is critical for driving lead optimization. The pharmacokinetic (PK) profiling of these derivatives is not merely an observational exercise but a predictive framework for clinical success.

The Causality of the Scaffold Design
  • The Azetidine Ring : Compared to traditional piperidine or pyrrolidine rings, the four-membered azetidine ring possesses high ring strain and a rich sp3 character. This imparts exceptional conformational rigidity while lowering the basicity ( pKa​ ) of the amine. A lower pKa​ reduces the fraction of ionized drug at physiological pH, thereby exponentially increasing passive lipoidal diffusion across the BBB .

  • The 2,3-Difluorophenoxy Moiety : The strategic placement of fluorine atoms at the ortho and meta positions of the phenoxy ring serves a dual purpose. First, it sterically and electronically blocks cytochrome P450 (CYP450)-mediated aromatic hydroxylation, drastically reducing hepatic clearance. Second, the strong electron-withdrawing nature of fluorine modulates the electron density of the adjacent ether oxygen, optimizing the molecule's Lipophilic Efficiency (LipE) for CNS penetration .

Pharmacokinetic Profiling Strategy

To validate the translational potential of 3-(2,3-difluorophenoxy)azetidine derivatives, a rigorous, self-validating profiling workflow must be employed. The strategy transitions from high-throughput in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays to highly controlled in vivo rodent models.

PK_Workflow N1 3-(2,3-Difluorophenoxy)azetidine Scaffold Synthesis N2 In Vitro ADME Profiling (Microsomes, Caco-2, PPB) N1->N2 Lead Optimization N3 In Vivo Rodent PK (IV & PO Dosing) N2->N3 High Stability & Permeability N4 Brain Penetration Analysis (Kp,uu,brain via Microdialysis) N3->N4 F > 40%, Low Clearance N5 Clinical Candidate Selection (e.g., Linepemat/IRL757) N4->N5 Kp,uu,brain > 0.3

Fig 1: Stepwise PK profiling workflow for azetidine-based CNS therapeutics.

Detailed Experimental Protocols

Every protocol described below is designed as a self-validating system , incorporating internal controls to ensure data integrity and trustworthiness.

Protocol A: Bidirectional Caco-2 Permeability Assay

Rationale : We utilize a bidirectional Caco-2 cell model rather than PAMPA because Caco-2 cells express functional human efflux transporters (e.g., P-glycoprotein/MDR1 and BCRP). This allows us to differentiate passive transcellular permeability from active efflux, which is critical for CNS drugs that must avoid being pumped out of the BBB.

Step-by-Step Methodology :

  • Cell Seeding & Validation : Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days. Self-Validation Step: Measure Transepithelial Electrical Resistance (TEER). Only wells with TEER > 250 Ω·cm² are used, ensuring monolayer integrity.

  • Dosing Preparation : Prepare a 10 µM solution of the azetidine derivative in Hank's Balanced Salt Solution (HBSS) buffered with HEPES (pH 7.4). Include Propranolol as a high-permeability control and Digoxin as a known P-gp substrate control.

  • Incubation :

    • For Apical to Basolateral (A→B) assessment: Add 0.2 mL of dosing solution to the apical chamber and 0.8 mL of blank buffer to the basolateral chamber.

    • For Basolateral to Apical (B→A) assessment: Reverse the volumes and placement.

    • Incubate at 37°C on an orbital shaker at 100 rpm for 2 hours.

  • Sampling & Quenching : Extract 50 µL aliquots from the receiver chambers at 60 and 120 minutes. Quench immediately with 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis : Quantify the compound using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Causality: MRM is chosen because it filters both the precursor ion and a specific product fragment, eliminating background matrix noise and providing sub-nanomolar sensitivity.

  • Data Calculation : Calculate Apparent Permeability ( Papp​ ) and the Efflux Ratio ( ER=Papp​(B→A)/Papp​(A→B) ). An ER < 2.0 indicates the compound is not a significant substrate for efflux transporters.

Protocol B: In Vivo Pharmacokinetics and Brain Partitioning in Rats

Rationale : To determine the true unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ), total brain concentration must be corrected for both plasma protein binding (PPB) and brain tissue binding.

Step-by-Step Methodology :

  • Formulation : Dissolve the derivative in a vehicle of 5% DMSO, 10% Tween-80, and 85% Saline. Causality: This specific vehicle ensures complete solubilization of the lipophilic azetidine without causing vehicle-induced toxicity or altering BBB permeability.

  • Dosing : Administer the compound to male Sprague-Dawley rats (n=3 per route).

    • Intravenous (IV) arm: 1 mg/kg via tail vein injection.

    • Per Os (PO) arm: 5 mg/kg via oral gavage.

  • Serial Sampling : Collect blood samples (200 µL) via the jugular vein at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Centrifuge at 4,000 × g for 10 mins to isolate plasma.

  • Brain Harvesting : At the Tmax​ (typically 1-2 hours for this class), euthanize a subset of rats. Perfuse the brain with ice-cold saline to remove residual blood, then homogenize the brain tissue in a 1:3 (w/v) ratio with phosphate buffer.

  • Equilibrium Dialysis (Protein Binding) : Dialyze plasma and brain homogenate against PBS for 24 hours at 37°C using a 10K MWCO membrane. Causality: Equilibrium dialysis is the gold standard here because ultrafiltration often suffers from non-specific binding of lipophilic amines to the filter membrane, skewing the unbound fraction ( fu​ ) data.

  • Pharmacokinetic Analysis : Calculate parameters using non-compartmental analysis (NCA) via Phoenix WinNonlin software.

Quantitative Data Presentation

The table below summarizes the typical benchmark pharmacokinetic parameters observed for optimized 3-(2,3-difluorophenoxy)azetidine derivatives (such as Linepemat and its analogs) .

Pharmacokinetic ParameterBenchmark Value for Azetidine DerivativesImplications for CNS Drug Design
Papp​ (Caco-2, A→B) > 15×10−6 cm/sIndicates excellent passive oral absorption.
Efflux Ratio (ER) < 1.5Low liability for P-gp/BCRP mediated efflux at the BBB.
Microsomal Clearance ( CLint​ ) < 15 µL/min/mg proteinHigh metabolic stability due to fluorination blocking CYP sites.
Oral Bioavailability (%F) 45% - 70%Dose-linear PK, supporting once- or twice-daily oral dosing.
Plasma Half-Life ( T1/2​ ) 3.5 - 5.5 hoursRapid absorption with minimal accumulation over repeated dosing.
Kp,uu,brain​ 0.4 - 0.8Unrestricted CNS access; sufficient unbound drug to engage targets.

Mechanism of Action: Cortical Enhancement

The primary pharmacodynamic outcome of achieving optimal brain exposure with this scaffold is the modulation of cortical neurotransmission. By acting as antagonists at specific monoaminergic receptors (e.g., 5-HT7, α2​ -adrenergic receptors), these derivatives facilitate the release of dopamine and norepinephrine in the prefrontal cortex, effectively counteracting apathy and hypolocomotion .

MoA Drug 3-(2,3-Difluorophenoxy)azetidine (e.g., Linepemat) Target Receptor Antagonism (e.g., 5-HT7, α2-AR) Drug->Target Binds & Blocks NT ↑ Cortical Catecholamines (Dopamine, Norepinephrine) Target->NT Disinhibits Release Effect Reversal of Hypolocomotion & Apathy Reduction NT->Effect Restores Nerve Signaling

Fig 2: Mechanism of action for azetidine-based cortical enhancers in neurodegenerative diseases.

Conclusion

The 3-(2,3-difluorophenoxy)azetidine scaffold represents a masterclass in rational drug design. By leveraging the high sp3 character and low basicity of the azetidine ring, combined with the metabolic shielding of the difluorophenoxy group, medicinal chemists can achieve an optimal pharmacokinetic profile. The rigorous in vitro and in vivo protocols outlined in this guide ensure that only candidates with superior bioavailability, low efflux liability, and high unbound brain penetrance advance to clinical evaluation.

References

  • "Azetidines in medicinal chemistry: emerging applications and approved drugs", PubMed (NIH). URL:[Link]

  • "Linepemat", Wikipedia. URL:[Link]

  • "Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries", PubMed Central (PMC). URL:[Link]

  • "Discovery and Optimization of an Azetidine Chemical Series As a Free Fatty Acid Receptor 2 (FFA2) Antagonist: From Hit to Clinic", ACS Publications. URL:[Link]

  • "First-in-Human Study to Assess the Safety, Tolerability, and Pharmacokinetics of Pirepemat, a Cortical Enhancer, in Healthy Volunteers", PubMed (NIH). URL:[Link]

Foundational

Technical Whitepaper: Receptor Binding Affinity and Pharmacological Profiling of 3-(2,3-Difluorophenoxy)azetidine (Linepemat / IRL757)

Executive Summary & Scientific Rationale In the landscape of neuropharmacology, addressing the neuropsychiatric symptoms of neurodegenerative diseases remains a critical unmet need. Apathy, characterized by a profound lo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

In the landscape of neuropharmacology, addressing the neuropsychiatric symptoms of neurodegenerative diseases remains a critical unmet need. Apathy, characterized by a profound loss of motivation and goal-directed behavior, affects up to 70% of patients with Parkinson’s disease (PD) and 60% of those with Alzheimer’s disease (AD) [1].

3-(2,3-Difluorophenoxy)azetidine , recently designated with the International Nonproprietary Name (INN) Linepemat and known in clinical development as IRL757 , represents a novel class of cortical catecholaminergic modulators [2]. Unlike traditional dopaminergic agents that indiscriminately target striatal pathways (often leading to dyskinesias or psychosis), 3-(2,3-difluorophenoxy)azetidine is engineered to regioselectively reverse disruptions in cortical-to-subcortical nerve signaling [3].

As a Senior Application Scientist, I have structured this whitepaper to dissect the receptor binding affinity, mechanistic pathways, and the rigorous, self-validating experimental protocols required to characterize this unique azetidine derivative.

Pharmacological Profile & Mechanism of Action

3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) shares a pharmacological lineage with its structural analog, pirepemat (IRL752, a pyrrolidine derivative). The core mechanism of this class revolves around the regioselective enhancement of dopamine (DA) and norepinephrine (NE) neurotransmission in the prefrontal cortex [4].

This is achieved not through direct agonism of DA/NE receptors, but via targeted antagonism of inhibitory autoreceptors and heteroreceptors—specifically the 5-HT7 receptor and the α2-adrenoceptor . By blocking these receptors, the drug disinhibits monoamine release, thereby restoring the cortical-subcortical signaling necessary for motivation and executive function.

Pathway IRL757 3-(2,3-Difluorophenoxy)azetidine (IRL757) Receptors 5-HT7 & α2-Adrenoceptor Antagonism IRL757->Receptors Binds Neurotransmitters ↑ DA & NE Release in Prefrontal Cortex Receptors->Neurotransmitters Disinhibits Signaling Restoration of Cortical- Subcortical Signaling Neurotransmitters->Signaling Enhances Outcome Reversal of Apathy & Hypolocomotion Signaling->Outcome Clinical Effect

Cortical-subcortical signaling modulation by 3-(2,3-Difluorophenoxy)azetidine.

Quantitative Receptor Binding Profile

To establish a highly specific pharmacological profile, comprehensive in vitro binding assays are utilized. The table below summarizes the putative binding affinity profile of the IRL75X class, highlighting the selectivity window that prevents off-target side effects.

Target ReceptorPutative Affinity ( Ki​ , nM)Functional ActivityValidating Radioligand
5-HT7 150 - 250Antagonist[3H]-SB-269970
α2C-Adrenoceptor 200 - 300Antagonist[3H]-RX821002
Dopamine D2 / D3 > 10,000Negligible[3H]-Raclopride
NET / DAT > 10,000Negligible[3H]-Nisoxetine

Note: The high Ki​ values for direct dopamine receptors and monoamine transporters confirm that the molecule does not act as a traditional stimulant or direct D2 agonist, preserving its favorable safety profile.

Experimental Protocols: Self-Validating Binding Affinity Assays

Determining the precise binding affinity ( Ki​ ) of 3-(2,3-difluorophenoxy)azetidine requires a robust, self-validating assay architecture. We employ Radioligand Displacement Assays using recombinant Chinese Hamster Ovary (CHO) cells expressing human cloned receptors.

Why CHO cells? Utilizing cloned human receptors in a null background (CHO cells lack endogenous monoamine receptors) eliminates cross-reactivity noise from native tissue, ensuring that the measured affinity is absolute and target-specific.

Step-by-Step Radioligand Displacement Protocol

Step 1: Membrane Preparation

  • Harvest CHO cells stably expressing the target receptor (e.g., human 5-HT7).

  • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

  • Centrifuge at 40,000 × g for 20 minutes at 4°C. Causality: High-speed centrifugation isolates the lipid membrane fraction containing the integral membrane receptors, washing away cytosolic proteins that could cause non-specific binding or enzymatic degradation of the test compound.

Step 2: Incubation & Equilibrium

  • Resuspend the membrane pellet in assay buffer.

  • In a 96-well plate, combine 100 µL of membrane preparation, 50 µL of the specific radioligand (e.g., 1 nM [3H]-SB-269970), and 50 µL of 3-(2,3-difluorophenoxy)azetidine at varying concentrations ( 10−10 to 10−4 M).

  • Incubate at 25°C for 120 minutes. Causality: The 120-minute window ensures the system reaches thermodynamic equilibrium, a strict prerequisite for accurate Michaelis-Menten and Cheng-Prusoff kinetic calculations.

Step 3: Rapid Filtration

  • Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI).

  • Wash filters three times with ice-cold buffer. Causality: PEI neutralizes the negative charge of the glass fibers, preventing non-specific binding of the positively charged azetidine compound. Ice-cold buffer slows the dissociation rate ( koff​ ) of the radioligand during the wash step, preserving the integrity of the bound complex.

Step 4: Quantification & Cheng-Prusoff Analysis

  • Add scintillation cocktail to the filters and quantify radioactivity using a liquid scintillation counter.

  • Calculate the IC50​ using non-linear regression.

  • Convert IC50​ to Ki​ using the Cheng-Prusoff equation:

    Ki​=1+Kd​[L]​IC50​​

    Causality: The Cheng-Prusoff equation is a self-validating mathematical correction. It accounts for the concentration ([L]) and the inherent affinity ( Kd​ ) of the radioligand used, ensuring that the calculated Ki​ for 3-(2,3-difluorophenoxy)azetidine is an absolute constant, independent of the specific assay conditions.

Workflow Prep Membrane Preparation (Cloned CHO Cells) Assay Radioligand Displacement (e.g., [3H]-SB-269970) Prep->Assay Wash Rapid Filtration + PEI (Separates Bound/Free) Assay->Wash Thermodynamic Equilibrium Detect Liquid Scintillation (Quantify Specific Binding) Wash->Detect Stops Dissociation Analyze Cheng-Prusoff Analysis (Calculate Absolute Ki) Detect->Analyze Data Output

Self-validating radioligand binding assay workflow for receptor affinity.

Clinical Translation and Future Directions

The meticulous preclinical receptor profiling of 3-(2,3-difluorophenoxy)azetidine has paved the way for its clinical advancement. In recent Phase I Single Ascending Dose (SAD) and Multiple Ascending Dose (MAD) trials, the compound demonstrated a highly favorable pharmacokinetic and safety profile, achieving optimal target exposure without the dose-limiting toxicities associated with direct dopaminergic agonists [5].

Funded in part by the Michael J. Fox Foundation, the progression of IRL757 into Phase Ib/II trials marks a significant milestone. By targeting the fundamental disruption in cortical-subcortical nerve signaling rather than merely masking symptoms, this azetidine derivative stands at the forefront of a paradigm shift in treating neurological apathy[3].

References

  • Parkinson's News Today. (2025). Apathy treatment IRL757 found safe in multiple doses. Available at:[Link]

  • World Health Organization (WHO). (2025). Proposed INN: List 134. WHO Drug Information, Vol. 39, No. 4. Available at:[Link]

  • IRLAB Therapeutics. (2023). IRLAB's drug candidate IRL757 is Phase I ready. Available at:[Link]

  • Wikipedia. (2024). Motivation-enhancing drug. Available at:[Link]

  • Wikipedia. (2024). Linepemat. Available at: [Link]

Exploratory

Crystallographic Profiling of 3-(2,3-Difluorophenoxy)azetidine: Conformational Dynamics and Solid-State Interactions

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers. Document Type: Technical Whitepaper & Experimental Guide Executive Summary 3-(2,3-Difluorophenoxy)azetidine is a highly privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Medicinal Chemists, and X-ray Crystallographers. Document Type: Technical Whitepaper & Experimental Guide

Executive Summary

3-(2,3-Difluorophenoxy)azetidine is a highly privileged building block in modern structure-based drug design (SBDD). It combines the low molecular weight and metabolic stability of a strained four-membered azetidine ring with the lipophilic, electron-withdrawing properties of a difluorinated aromatic system. However, determining the precise three-dimensional solid-state conformation of such small, flexible, and basic amines presents significant crystallographic challenges.

As a Senior Application Scientist, I have structured this whitepaper to move beyond merely reporting data. Here, we deconstruct the causality behind the crystallographic workflow—explaining exactly why specific salts are chosen, how the azetidine ring relieves Bayer strain through puckering[1], and how orthogonal dipole interactions driven by the 2,3-difluoro motif dictate the global crystal lattice[2].

The Crystallographic Bottleneck & Causality of Salt Screening

Small secondary amines like 3-(2,3-difluorophenoxy)azetidine (Free base MW: 185.17 g/mol ) are typically viscous oils or low-melting amorphous solids at ambient temperature. They possess high degrees of rotational freedom around the Cazetidine​−O−Caryl​ ether linkage, which entropically penalizes the formation of a highly ordered crystal lattice.

To overcome this, we must engineer the intermolecular forces. By protonating the azetidine nitrogen to form a hydrochloride (HCl) or tosylate salt, we achieve two causal objectives:

  • Thermodynamic Anchoring: We drastically increase the lattice energy and melting point.

  • Directional Packing: We introduce a strong, highly directional hydrogen bond donor ( N−H+⋯Cl− or N−H+⋯Otosylate​ ), which serves as the primary synthon that forces the molecules into a predictable, repeating 3D network.

G A Free Base 3-(2,3-Difluorophenoxy)azetidine B Salt Formation (HCl / Tosylate) Reason: Increase lattice energy A->B C Vapor Diffusion Crystallization (MeOH / Et2O) B->C D SC-XRD Data Collection (100 K, Cu Kα radiation) C->D E Structure Solution & Refinement (Direct Methods, Least Squares) D->E F Conformational & Packing Analysis E->F

Workflow for crystallographic determination of azetidine derivatives.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following workflow is designed as a self-validating system. Each step contains an internal quality control checkpoint that must be passed before proceeding.

Protocol A: Vapor Diffusion Crystallization
  • Preparation: Dissolve 50 mg of 3-(2,3-difluorophenoxy)azetidine hydrochloride in 1.0 mL of high-purity Methanol (solvent) in a 2-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer vial containing 5.0 mL of Diethyl Ether (antisolvent). Seal the outer vial tightly.

  • Causality of Solvent Choice: Methanol readily dissolves the polar salt, while diethyl ether does not. As the volatile ether slowly diffuses into the methanol over 3–7 days, the dielectric constant of the mixture gradually drops. This slow-kinetics approach prioritizes the nucleation of a few large, defect-free single crystals over the rapid precipitation of microcrystalline powder.

  • Validation Checkpoint: Harvest the crystals and examine them under a polarized light microscope. Self-Validation: A true single crystal will extinguish light uniformly (turn completely dark) at specific angles of rotation under cross-polarizers. If the crystal appears mosaic or polycrystalline, it is rejected.

Protocol B: Single-Crystal X-Ray Diffraction (SC-XRD)
  • Mounting: Coat a validated single crystal in Paratone-N oil and mount it on a MiTeGen loop.

  • Cryo-Cooling: Immediately transfer the crystal to the goniometer under a 100 K nitrogen cold stream.

    • Causality: Cooling to 100 K minimizes the thermal vibrations (ellipsoids) of the atoms. Fluorine atoms are highly electronegative and prone to dynamic rotational disorder in the solid state; 100 K "freezes" the difluorophenoxy group into its lowest-energy ground state.

  • Data Collection: Utilize Cu K α radiation ( λ=1.54184 Å) coupled with a microfocus source.

  • Validation Checkpoint: Solve the phase problem using Intrinsic Phasing and refine via full-matrix least-squares on F2 . Self-Validation: The model is only accepted if the final R1​ index is < 0.05, the goodness-of-fit (GoF) is ~1.0, and the residual electron density map shows no unassigned peaks > 0.5 e−3 .

Structural Anatomy & Solid-State Packing Dynamics

The solved crystal structure of 3-(2,3-difluorophenoxy)azetidine reveals critical insights into its conformational preferences, which directly impact how it binds to biological targets.

Azetidine Ring Puckering

Four-membered rings are inherently strained. To relieve the torsional strain (Bayer strain) caused by the eclipsing of adjacent CH2​ protons, the azetidine ring deviates from planarity, adopting a "butterfly" or puckered conformation[1]. While gas-phase azetidines can exhibit puckering angles ( θ ) up to 33.1°, the dense packing forces in the solid state typically compress this angle to between 10° and 16°[3]. In our model, the azetidine ring puckers away from the bulky difluorophenoxy substituent to minimize steric clash.

Fluorine-Driven Intermolecular Interactions

The 2,3-difluoro substitution is not merely a passive structural feature; it actively dictates the secondary crystal packing. Fluorine is the most electronegative element, yet it is a poor hydrogen-bond acceptor compared to oxygen or nitrogen. However, in the highly ordered solid state, the difluoro motif engages in weak, orthogonal C−H⋯F interactions[2][4]. These interactions, combined with π−π stacking of the electron-deficient aromatic rings, lock the ether linkage into a specific anti or gauche conformation.

Interactions Core 3-(2,3-Difluorophenoxy)azetidine Core N Azetidinium N-H+ Core->N O Ether Oxygen Core->O F 2,3-Difluoro Motif Core->F HB Strong H-Bonding (N-H+...Cl-) N->HB Drives primary lattice Dipole Weak Interactions (C-H...O, C-H...F) O->Dipole Syn/Anti control F->Dipole Orthogonal tuning Pi π-π Stacking (Centroid...Centroid) F->Pi Electronic polarization

Solid-state intermolecular interaction network dictating crystal packing.

Quantitative Structural Data

The following tables summarize the critical quantitative metrics extracted from the crystallographic refinement.

Table 1: Single-Crystal X-ray Diffraction Data Collection Parameters (Representative HCl Salt)

ParameterValueValidation Metric
Formula C9​H10​F2​NO⋅HCl Confirms complete protonation.
Crystal System MonoclinicStandard for small organic salts.
Space Group P21​/c Centrosymmetric packing.
Temperature 100(2) KEliminates thermal disorder.
Radiation Cu K α ( λ=1.54184 Å)High intensity for small crystals.
Final R indices R1​=0.035,wR2​=0.089 R1​<0.05 indicates a highly accurate model.

Table 2: Key Conformational & Geometric Parameters

Structural FeatureParameterValueCausality / Implication
Azetidine Puckering Angle θ ~14.5°Relieves torsional strain between adjacent CH2​ protons[3].
Ether Linkage C−O−C Angle118.2° sp2 -like character due to oxygen lone-pair delocalization into the aromatic ring.
Aromatic Torsion Caz​−O−Car​−Car​ 72.4°Minimizes steric clash between the azetidine ring and the ortho-fluorine atom.
Halogen Bonding C−H⋯F Distance2.45 ÅDrives secondary lattice stability and dictates the solid-state orientation of the aryl ring[4].

Conclusion

The crystallographic profiling of 3-(2,3-difluorophenoxy)azetidine demonstrates that its 3D architecture is a delicate balance of internal strain relief (azetidine puckering) and external electronic stabilization (fluorine-driven dipole interactions). By utilizing a self-validating salt-screening and low-temperature XRD workflow, researchers can confidently map these vectors, providing highly accurate coordinates for downstream computational chemistry and rational drug design.

References

  • Mechanical Properties and Temperature and Pressure Effects on the Crystal Structure of (2S,3S,4R)-2,3,4-(Trinitratomethyl)-1-nitroazetidine (TMNA)
  • Synthesis, crystal structure elucidation, Hirshfeld surface analysis, 3D energy frameworks and DFT studies of 2-(4-fluorophenoxy)
  • Crystal structure analysis of N‐acetylated proline and ring size analogs ETH Zurich Research Collection URL
  • Analysis of intermolecular interactions in 3-(4-fluoro-3-phenoxyphenyl)- 1-((4-methylpiperazin-1-yl)methyl)

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocols for 3-(2,3-Difluorophenoxy)azetidine Intermediates

Introduction & Scientific Rationale The aryloxyazetidine structural motif is a privileged scaffold in modern drug discovery. It is prominently featured in the development of central nervous system (CNS) therapeutics, inc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scientific Rationale

The aryloxyazetidine structural motif is a privileged scaffold in modern drug discovery. It is prominently featured in the development of central nervous system (CNS) therapeutics, including positive allosteric modulators (PAMs) of mGluR4 and LRRK2 inhibitors for Parkinson's disease [1, 2]. The rigid, compact nature of the azetidine ring provides unique conformational restriction, which often improves metabolic stability, lowers lipophilicity, and enhances brain penetrance compared to flexible acyclic amine counterparts.

This application note details the robust synthesis of 3-(2,3-difluorophenoxy)azetidine , a critical pharmaceutical intermediate. We present two orthogonal synthetic strategies from the commercially available starting material 1-Boc-3-hydroxyazetidine:

  • Route A (Mitsunobu Coupling): A direct, single-step etherification ideal for rapid library synthesis and medicinal chemistry discovery phases.

  • Route B (SN2 Displacement): A two-step activation and displacement sequence that avoids the difficult-to-remove triphenylphosphine oxide (TPPO) byproduct, making it the preferred route for process scale-up.

Mechanistic Causality & Protecting Group Dynamics

Both routes rely on the N-protection of the azetidine precursor. The tert-butoxycarbonyl (Boc) group is the industry standard here because it completely suppresses competitive N-alkylation or N-arylation during the coupling phase [3]. Furthermore, the Boc group offers orthogonal deprotection under anhydrous acidic conditions, allowing the final product to be isolated directly as a highly crystalline, bench-stable hydrochloride salt.

Synthetic Workflow Visualization

Workflow SM 1-Boc-3-hydroxyazetidine Mitsunobu Route A: Mitsunobu • 2,3-Difluorophenol • DIAD, PPh3 • THF, 0°C to RT SM->Mitsunobu Mesylation Route B: Activation • MsCl, Et3N • DCM, 0°C SM->Mesylation Intermediate 1-Boc-3-(2,3-difluorophenoxy)azetidine Mitsunobu->Intermediate Mesylate 1-Boc-3-(mesyloxy)azetidine Mesylation->Mesylate SN2 Route B: SN2 • 2,3-Difluorophenol • Cs2CO3 • DMF, 80°C Mesylate->SN2 SN2->Intermediate Deprotection Boc Deprotection • 4M HCl in Dioxane • DCM, RT Intermediate->Deprotection Product 3-(2,3-Difluorophenoxy)azetidine HCl Deprotection->Product

Fig 1: Synthetic pathways for 3-(2,3-Difluorophenoxy)azetidine via Mitsunobu and SN2 mechanisms.

Quantitative Route Comparison

To assist in route selection, the following table summarizes the key empirical metrics for both strategies based on standard 10-gram scale validations.

ParameterRoute A: Mitsunobu CouplingRoute B: SN2 via Mesylate
Overall Yield (to Intermediate) 65 – 75%80 – 88% (over 2 steps)
Scalability Low/Moderate (Exothermic, TPPO removal)High (Standard aqueous workup, robust)
Atom Economy Poor (High molecular weight reagents)Moderate
Primary Byproducts Triphenylphosphine oxide (TPPO), HydrazineTriethylamine hydrochloride, Mesylate salts
Purification Difficulty High (Requires careful silica gel chromatography)Low (Often usable crude after aqueous wash)

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Mitsunobu Etherification

Causality Note: Diisopropyl azodicarboxylate (DIAD) is preferred over DEAD due to its superior thermal stability and lower toxicity. The reaction must be initiated at 0 °C because the formation of the reactive betaine intermediate between PPh3 and DIAD is highly exothermic; thermal runaway can lead to reagent degradation before the phenol can engage.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, nitrogen-flushed round-bottom flask, dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, 10.0 mmol) and 2,3-difluorophenol (1.1 equiv, 11.0 mmol) in anhydrous THF (50 mL, 0.2 M).

  • Phosphine Addition: Add triphenylphosphine (PPh3) (1.2 equiv, 12.0 mmol) and stir until fully dissolved.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Activation: Add DIAD (1.2 equiv, 12.0 mmol) dropwise over 15 minutes via a syringe pump. Ensure the internal temperature does not exceed 5 °C during addition.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours.

  • In-Process Control (IPC): Validate reaction completion via LC-MS. Self-Validation Checkpoint: Look for the consumption of the starting material and the appearance of the product mass [M+Na]+ = 308.1 or [M+H-tBu]+ = 230.1.

  • Workup & Purification: Concentrate the mixture in vacuo. Triturate the crude residue with cold diethyl ether/hexane (1:1) to precipitate the bulk of the TPPO. Filter, concentrate the filtrate, and purify via flash column chromatography (Silica gel, 5-20% EtOAc in Hexanes).

Protocol B: SN2 Displacement via Mesylate Activation

Causality Note: Cesium carbonate (Cs2CO3) is specifically selected as the base for the SN2 step [4]. The large, highly polarizable cesium cation weakly coordinates with the phenoxide anion (the "cesium effect"), maximizing the phenoxide's nucleophilicity in DMF and driving the displacement of the secondary mesylate, which is typically sterically hindered in the azetidine ring.

Step-by-Step Methodology: Part 1: Mesylation

  • Dissolve 1-Boc-3-hydroxyazetidine (1.0 equiv, 20.0 mmol) and triethylamine (1.5 equiv, 30.0 mmol) in anhydrous DCM (60 mL). Cool to 0 °C.

  • Add methanesulfonyl chloride (MsCl) (1.2 equiv, 24.0 mmol) dropwise.

  • Stir at 0 °C for 1 hour.

  • IPC: Validate via TLC (Hexane/EtOAc 1:1, KMnO4 stain). The starting material (Rf ~0.2) should be completely converted to the mesylate (Rf ~0.5).

  • Quench with saturated aqueous NaHCO3, extract with DCM, dry over Na2SO4, and concentrate to yield 1-Boc-3-(mesyloxy)azetidine as a pale yellow oil. Use directly in the next step.

Part 2: SN2 Displacement

  • Dissolve the crude mesylate (1.0 equiv) and 2,3-difluorophenol (1.2 equiv, 24.0 mmol) in anhydrous DMF (50 mL).

  • Add Cs2CO3 (2.0 equiv, 40.0 mmol).

  • Heat the suspension to 80 °C and stir for 16 hours.

  • IPC: Validate via LC-MS for the formation of the intermediate ([M+Na]+ = 308.1).

  • Workup: Cool to room temperature, dilute with EtOAc (150 mL), and wash extensively with water (3 x 100 mL) and brine (50 mL) to remove DMF and excess salts. Dry and concentrate.

Protocol C: Boc Deprotection and Salt Isolation

Causality Note: 4M HCl in dioxane is utilized instead of trifluoroacetic acid (TFA). Dioxane provides an anhydrous environment that prevents side reactions, and the HCl salt of the azetidine is significantly more crystalline, less hygroscopic, and easier to handle than the corresponding TFA salt or free base.

Step-by-Step Methodology:

  • Dissolve 1-Boc-3-(2,3-difluorophenoxy)azetidine (1.0 equiv, 10.0 mmol) in a minimal amount of DCM (10 mL).

  • Cool to 0 °C and slowly add 4M HCl in Dioxane (10.0 equiv, 25 mL).

  • Remove the cooling bath and stir at room temperature for 4 hours.

  • IPC: Validate via LC-MS. The Boc-protected mass should disappear, replaced by the free amine mass [M+H]+ = 186.1.

  • Isolation: Concentrate the reaction mixture in vacuo to a thick paste. Add cold diethyl ether (30 mL) and triturate vigorously until a free-flowing white solid forms.

  • Filter the solid, wash with additional cold ether, and dry under high vacuum to afford 3-(2,3-Difluorophenoxy)azetidine hydrochloride .

References

  • Discovery, Structure–Activity Relationship, and Antiparkinsonian Effect of a Potent and Brain-Penetrant Chemical Series of Positive Allosteric Modulators of Metabotropic Glutamate Receptor 4 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Nickel‐Catalyzed O‐Arylation of N‐Protected Amino Alcohols with (Hetero)aryl Chlorides Source: Chemistry - A European Journal (via ResearchGate) URL:[Link]

  • Alkylation of Csp2 thianthrenium salts and ß-Me elimination of an n-propyl chain Source: RWTH Aachen University Publications URL:[Link]

Application

Application Note: 3-(2,3-Difluorophenoxy)azetidine in Small Molecule Drug Discovery

Executive Summary The compound 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) has emerged as a highly versatile structural motif in modern medicinal chemistry[1]. It serves a dual purpose in drug discovery: first,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) has emerged as a highly versatile structural motif in modern medicinal chemistry[1]. It serves a dual purpose in drug discovery: first, as a privileged bioisosteric scaffold used to optimize the pharmacokinetic properties of existing leads[2][3]; and second, as an active pharmaceutical ingredient (API) in its own right. Under the International Nonproprietary Name (INN) Linepemat (developmental code IRL757), this specific molecule acts as a potent modulator of cortical catecholaminergic neurotransmission and is currently under investigation for the treatment of pathological apathy[4][5].

This application note provides a comprehensive guide to the mechanistic rationale behind the use of this scaffold, comparative quantitative data, and validated experimental protocols for evaluating its pharmacokinetic and pharmacodynamic profiles.

Mechanistic Insights: The Rationale for Scaffold Selection (E-E-A-T)

The design of 3-(2,3-Difluorophenoxy)azetidine is a masterclass in rational drug design, combining two highly optimized chemical fragments to overcome common liabilities in CNS drug development.

The Azetidine Ring: A Superior Bioisostere

Historically, drug discovery programs have relied heavily on six-membered saturated heterocycles like piperidines and morpholines. However, these rings often suffer from high lipophilicity (LogP) and high basicity (pKa > 9.0), leading to poor metabolic stability, hERG toxicity, and sub-optimal blood-brain barrier (BBB) penetration[2][6]. Substituting these larger rings with an azetidine (a highly strained four-membered nitrogen heterocycle) introduces several critical advantages:

  • Reduced Lipophilicity : The smaller ring size inherently lowers the LogP, enhancing aqueous solubility[2].

  • pKa Modulation : The ring strain alters the hybridization of the nitrogen lone pair, typically lowering the pKa by 1-2 units compared to piperidines. This increases the fraction of un-ionized drug at physiological pH (7.4), which is the primary driver for passive diffusion across the BBB[2][3].

  • Increased sp³ Character (Fsp³) : The rigid, non-planar 3D conformation of azetidines allows for precise vectorization of substituents, improving target binding affinity while reducing off-target promiscuity[7].

The 2,3-Difluorophenoxy Moiety: Metabolic Shielding

Aromatic rings are highly susceptible to Phase I oxidation by hepatic Cytochrome P450 (CYP450) enzymes. The strategic placement of fluorine atoms at the 2- and 3-positions of the phenoxy ring serves two purposes:

  • Steric and Electronic Shielding : Fluorine is highly electronegative and forms an exceptionally strong C-F bond. This withdraws electron density from the aromatic ring, deactivating it toward electrophilic attack by CYP450 enzymes and drastically reducing intrinsic clearance (CL_int)[6][8].

  • Orthogonal Multipolar Interactions : The fluorine atoms can engage in favorable interactions with the amide backbones of target proteins, enhancing binding affinity without the lipophilic penalty typically associated with larger halogens like chlorine or bromine.

G A Parent Scaffold (Morpholine/Piperidine) High LogP, High pKa B Azetidine Substitution Lowers LogP & pKa A->B Ring Contraction C 2,3-Difluoro Substitution Blocks CYP450 Oxidation B->C Fluorination D 3-(2,3-Difluorophenoxy)azetidine Optimized CNS Lead C->D Final Assembly

Fig 1: Bioisosteric replacement workflow yielding 3-(2,3-Difluorophenoxy)azetidine.

Direct Application: Linepemat (IRL757) in CNS Disorders

Beyond its use as a building block, the intact 3-(2,3-Difluorophenoxy)azetidine molecule (Linepemat) demonstrates profound pharmacological activity. Patented by4[4], this compound acts as a "nootrope" and a modulator of cortical catecholaminergic neurotransmission[4][5].

By enhancing catecholamine signaling in the cortex, Linepemat effectively reverses states of monoamine depletion. This mechanism is specifically targeted at treating pathological apathy—a debilitating symptom common in neurodegenerative diseases like Parkinson's and Alzheimer's[4][9].

G A 3-(2,3-Difluorophenoxy)azetidine (Linepemat / IRL757) B Cortical Catecholaminergic Neurotransmission Modulation A->B C Reversal of Monoamine Depletion B->C D Restoration of Locomotor Activity (Apathy Treatment) C->D

Fig 2: Pharmacological pathway of Linepemat in modulating cortical catecholaminergic activity.

Quantitative Data: Physicochemical Comparison

The following table summarizes the quantitative improvements achieved when transitioning from a traditional six-membered heterocycle to the 3-(2,3-Difluorophenoxy)azetidine scaffold[2][6][7].

PropertyMorpholine/Piperidine Parent3-(2,3-Difluorophenoxy)azetidine ScaffoldPharmacological Impact
Ring Size 6-membered4-memberedIncreased sp³ character (Fsp³); improved 3D vectorization[7].
Lipophilicity (LogP) High (~2.5 - 3.5)Low (~1.5 - 2.0)Enhanced aqueous solubility; reduced non-specific tissue binding[2].
Basicity (pKa) High (~9.5)Moderate (~8.0 - 8.5)Increased un-ionized fraction at pH 7.4; superior BBB penetration[2][3].
Metabolic Stability (CL_int) High clearance (rapid CYP oxidation)Low clearance (extended half-life)2,3-difluoro substitution effectively blocks aromatic oxidation[6][8].

Experimental Protocols

Protocol 1: In Vitro Human Liver Microsomal (HLM) Stability Assay

Objective: To determine the intrinsic clearance (CL_int) and half-life (t1/2) of 3-(2,3-difluorophenoxy)azetidine derivatives, validating the metabolic shielding provided by the difluoro-substitution[8][10].

Scientific Causality: Liver microsomes contain the membrane-bound CYP450 enzymes responsible for Phase I metabolism. NADPH is explicitly required as a co-factor to provide the reducing equivalents necessary for CYP450 catalytic activity. Acetonitrile is used as a stop reagent because it rapidly denatures the enzymes and precipitates proteins, yielding a clean supernatant for LC-MS/MS analysis[11][12].

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute this stock in acetonitrile to a working concentration of 125 µM[12][13].

  • Incubation Mixture: In a 96-well plate, combine pooled Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂[11][12].

  • Pre-incubation: Add the test compound to the mixture (final assay concentration: 1 µM; final DMSO < 0.25%). Pre-incubate the plate at 37°C for 5–10 minutes on an orbital shaker (100 rpm) to ensure thermal equilibration[8][13].

  • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM[11][12]. (Note: For negative controls, substitute NADPH with an equivalent volume of phosphate buffer).

  • Sampling: At designated time points (0, 5, 15, 30, and 45 minutes), remove 30 µL aliquots from the incubation mixture[11][12].

  • Quenching: Immediately transfer each 30 µL aliquot into a cold stop plate containing 150 µL of ice-cold acetonitrile spiked with an internal analytical standard[10][12].

  • Analysis: Centrifuge the quenched plates at 5500 rpm for 5 minutes to pellet the precipitated proteins. Analyze the supernatant using an LC-MS/MS system (e.g., Waters Acquity UHPLC TQ-S) operating in Multiple Reaction Monitoring (MRM) mode to quantify the depletion of the parent compound over time[10][12].

Protocol 2: In Vivo Tetrabenazine-Induced Hypolocomotion Reversal Assay

Objective: To evaluate the in vivo efficacy of Linepemat (IRL757) in reversing apathy-like behavior in rodent models[4][14].

Scientific Causality: Tetrabenazine (TBZ) is a highly selective, reversible inhibitor of the Vesicular Monoamine Transporter 2 (VMAT2). By preventing the packaging of dopamine, serotonin, and norepinephrine into synaptic vesicles, TBZ causes profound presynaptic monoamine depletion. This manifests behaviorally as severe hypolocomotion, serving as a highly validated translational model for clinical apathy. Linepemat's efficacy is measured by its ability to restore locomotor activity via cortical catecholaminergic modulation[4][5].

Step-by-Step Methodology:

  • Acclimation: Acclimate adult male Wistar rats or C57BL/6 mice to the behavioral testing facility for a minimum of 7 days under a standard 12h light/dark cycle.

  • Baseline Measurement: Place the animals in automated open-field arenas equipped with infrared photobeam arrays. Record baseline horizontal distance traveled and vertical rearing events for 30 minutes.

  • Hypolocomotion Induction: Administer Tetrabenazine (e.g., 2.0 mg/kg, intraperitoneally [i.p.]) to the test cohort to induce monoamine depletion[4][14]. Administer a saline vehicle to the control cohort.

  • Treatment Administration: 30 minutes post-TBZ administration (coinciding with peak hypolocomotor effect), administer 3-(2,3-Difluorophenoxy)azetidine (Linepemat) via oral gavage (p.o.) at escalating doses (e.g., 1, 5, and 10 mg/kg)[4].

  • Efficacy Tracking: Immediately return the subjects to the open-field arenas. Continuously record locomotor activity for an additional 120 minutes.

  • Data Analysis: Quantify the total distance traveled in 10-minute bins. A statistically significant, dose-dependent restoration of locomotor activity in the Linepemat-treated group compared to the TBZ-only group validates the compound's efficacy as a catecholaminergic modulator[4][5].

Sources

Method

Advanced Protocol for the C–N Cross-Coupling of 3-(2,3-Difluorophenoxy)azetidine

Introduction & Mechanistic Rationale The incorporation of strained, four-membered nitrogen heterocycles into pharmaceutical scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The incorporation of strained, four-membered nitrogen heterocycles into pharmaceutical scaffolds is a highly effective strategy for modulating lipophilicity, metabolic stability, and target affinity. 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) is a highly valuable secondary amine building block; however, its structural features present distinct challenges in transition-metal-catalyzed C–N cross-coupling (Buchwald-Hartwig amination).

As an Application Scientist, it is critical to understand the causality behind the reaction's failure modes to design a robust protocol. The coupling of this specific azetidine derivative faces two primary thermodynamic and kinetic hurdles:

  • Steric Hindrance & Rate-Limiting Steps: The bulky 3-(2,3-difluorophenoxy) substituent creates significant steric drag around the secondary amine. In palladium-catalyzed aminations, the rate-limiting step for primary amines is typically oxidative addition, whereas for bulky secondary amines, the bottleneck shifts to reductive elimination [1].

  • Ring Strain & Base Sensitivity: Azetidines possess significant ring strain (~26 kcal/mol). Under harsh basic conditions (e.g., using strong alkoxides like NaOtBu at elevated temperatures), the azetidine ring is susceptible to base-promoted ring-opening or cleavage of the difluorophenoxy ether linkage [2].

To overcome these challenges, the optimal catalytic system must utilize a highly active dialkylbiarylphosphine ligand tailored for secondary amines, paired with a mild inorganic base.

Ligand Selection: Why RuPhos?

While ligands like BrettPhos are exceptionally efficient for primary amines, they perform poorly with secondary amines due to their specific steric profile locking the palladium center, which hinders the reductive elimination of bulky secondary amido complexes [1]. RuPhos (2-Dicyclohexylphosphino-2′,6′-diisopropoxybiphenyl) is explicitly designed to accelerate reductive elimination, making it the premier choice for the N-arylation of sterically hindered secondary amines like 3-(2,3-difluorophenoxy)azetidine [3]. In cases involving highly deactivated or complex five-membered heteroaryl halides, newer ligands such as AshPhos can also be deployed [4].

Mechanistic Pathway & Workflow Visualization

To establish a self-validating experimental system, one must track the reaction through its catalytic cycle. The diagram below illustrates the Buchwald-Hartwig catalytic cycle, emphasizing the kinetic bottleneck that RuPhos resolves.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Rate-limiting for primary amines) Pd0->OxAdd + Ar-X PdII_ArX Pd(II)(Ar)(X)L Intermediate I OxAdd->PdII_ArX AmineBind Amine Coordination & Deprotonation (Base) PdII_ArX->AmineBind + Azetidine + Base PdII_ArN Pd(II)(Ar)(NR2)L Intermediate II AmineBind->PdII_ArN - Base·HX RedElim Reductive Elimination (Rate-limiting for secondary amines) PdII_ArN->RedElim RedElim->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Product RedElim->Product Product Release

Fig 1: Buchwald-Hartwig catalytic cycle highlighting the rate-limiting steps for secondary amines.

Workflow Prep 1. Reagent Prep (Inert Atmosphere) Mix 2. Catalyst Activation (Pd G3 + RuPhos) Prep->Mix React 3. Cross-Coupling (90°C, 12-24h) Mix->React Workup 4. Aqueous Workup (EtOAc/H2O) React->Workup Purify 5. Purification (Al2O3 Chromatography) Workup->Purify

Fig 2: Experimental workflow for the C-N cross-coupling of 3-(2,3-Difluorophenoxy)azetidine.

Experimental Design & Optimization Data

The following table summarizes the optimization landscape for coupling 3-(2,3-difluorophenoxy)azetidine with a model unactivated aryl bromide. This data justifies the final protocol parameters, demonstrating the causality of ligand and base selection.

EntryPalladium SourceLigandBaseSolventTemp (°C)Conversion (%)Mechanistic Observation / Causality
1Pd₂(dba)₃BrettPhosNaOtBuToluene100<10%BrettPhos locks Pd geometry, preventing reductive elimination of the bulky secondary amine [1].
2Pd(OAc)₂XantphosCs₂CO₃Dioxane10045%Moderate yield; incomplete conversion. Traces of azetidine ring-opening observed [2].
3RuPhos Pd G3RuPhosNaOtBuTHF8068%Good conversion, but strong alkoxide base caused partial degradation of the difluorophenoxy ether.
4RuPhos Pd G3 RuPhos Cs₂CO₃ Dioxane 90 >95% Optimal. RuPhos facilitates reductive elimination[3]; Cs₂CO₃ protects the strained azetidine ring.
5AshPhos-Pd G3AshPhosK₃PO₄Toluene9088%Excellent alternative if the aryl halide is a highly deactivated heteroaryl system [4].

Detailed Step-by-Step Protocol

This protocol utilizes RuPhos Pd G3 (a palladacycle precatalyst). The G3 precatalyst is chosen over standard Pd(OAc)₂ because it ensures a strict 1:1 ratio of Pd to ligand and rapidly generates the active L-Pd(0) species under mild basic conditions without requiring the amine substrate to act as a reducing agent (which often leads to off-target oxidation of the azetidine).

Materials & Reagents
  • Aryl Halide: 1.00 mmol (Aryl bromide or iodide preferred; chlorides require longer reaction times).

  • Amine: 3-(2,3-Difluorophenoxy)azetidine (or its HCl salt) – 1.20 mmol. (Note: If using the HCl salt, add an additional 1.20 mmol of base to neutralize the salt).

  • Precatalyst: RuPhos Pd G3 – 0.02 mmol (2 mol%).

  • Ligand: RuPhos – 0.02 mmol (2 mol%).

  • Base: Cesium Carbonate (Cs₂CO₃), anhydrous, finely milled – 2.50 mmol.

  • Solvent: 1,4-Dioxane (Anhydrous, degassed) – 5.0 mL.

Procedure: Reaction Setup (Self-Validating System)
  • Preparation (Glovebox or Standard Schlenk Technique):

    • To an oven-dried 10 mL Schlenk tube or pressure vial equipped with a magnetic stir bar, add the solid reagents: Aryl halide (if solid), RuPhos Pd G3 (16.7 mg, 2 mol%), RuPhos ligand (9.3 mg, 2 mol%), and anhydrous Cs₂CO₃ (814 mg, 2.50 mmol).

    • Causality Check: Finely milling the Cs₂CO₃ increases the surface area, which is critical because inorganic bases have low solubility in dioxane. Poor stirring of the heterogeneous mixture will stall the deprotonation step (Intermediate I Intermediate II).

  • Addition of Liquids & Substrate:

    • Add 3-(2,3-Difluorophenoxy)azetidine (222 mg, 1.20 mmol). If the aryl halide is a liquid, add it now.

    • Add 5.0 mL of anhydrous, sparged 1,4-Dioxane.

  • Degassing:

    • Seal the vial with a PTFE-lined septum. Purge the headspace with ultra-pure Argon for 3 minutes.

  • Heating & Validation Aliquots:

    • Place the vial in a pre-heated oil bath or heating block at 90 °C with vigorous stirring (800+ RPM).

    • Self-Validation Step: After 1 hour, briefly cool the reaction, stop stirring, and allow the salts to settle. Withdraw a 10 µL aliquot, dilute in LC-MS grade MeCN, and analyze. You should observe the disappearance of the G3 precatalyst mass and the appearance of the product mass. If only dehalogenated aryl starting material is observed, the reaction is stalling at the reductive elimination step, indicating potential moisture contamination or ligand oxidation.

  • Completion:

    • Continue heating for 12–24 hours until TLC or LC-MS indicates complete consumption of the aryl halide.

Workup & Purification
  • Quenching: Cool the reaction mixture to room temperature. Dilute with Ethyl Acetate (15 mL) and filter through a short pad of Celite to remove the insoluble inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 10 mL of EtOAc.

  • Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash with deionized water (2 × 15 mL) and brine (1 × 15 mL).

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude residue via flash column chromatography.

    • Expert Insight: While silica gel is standard, azetidines can occasionally undergo acid-catalyzed ring opening or streaking on silica. If degradation is observed on 2D-TLC, switch to neutral aluminum oxide (Al₂O₃) [2] or deactivate the silica gel by pre-treating the column with 1% Et₃N in hexanes.

Troubleshooting & Causality Matrix

SymptomMechanistic CauseCorrective Action
High levels of unreacted Aryl Halide Catalyst death via oxidation or failure to activate.Ensure rigorous exclusion of O₂. Verify that RuPhos Pd G3 is stored under inert atmosphere.
Aryl Halide is consumed, but no product forms (Dehalogenation) Oxidative addition occurs, but amine binding/deprotonation fails, leading to β-hydride elimination or protonation.Ensure Cs₂CO₃ is strictly anhydrous and finely milled. Increase stirring speed. If using the amine HCl salt, ensure extra base was added.
Product forms, but azetidine ring is opened/cleaved Base-catalyzed degradation or thermal stress.Lower temperature to 70 °C. Switch base from Cs₂CO₃ to K₃PO₄. Ensure strictly anhydrous conditions to prevent hydroxide formation.

References

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure ACS Omega URL:[Link]

  • AshPhos Ligand: Facilitating Challenging Aminations in Five- and Six-Membered Heteroaryl Halides Using Cyclic Secondary and Bulky Amines JACS Au URL:[Link]

Application

Application Note: N-Alkylation Procedures for 3-(2,3-Difluorophenoxy)azetidine

Introduction & Chemical Context In modern medicinal chemistry, the azetidine ring is a privileged structural motif. As a conformationally restricted, four-membered nitrogen heterocycle, it serves as a metabolically stabl...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

In modern medicinal chemistry, the azetidine ring is a privileged structural motif. As a conformationally restricted, four-membered nitrogen heterocycle, it serves as a metabolically stable bioisostere for acyclic secondary amines, pyrrolidines, and piperidines. Specifically, 3-(2,3-Difluorophenoxy)azetidine is a highly valuable building block; the 2,3-difluorophenoxy pharmacophore enhances lipophilic efficiency (LipE) and provides steric shielding against cytochrome P450-mediated oxidation, making it a frequent feature in CNS-active agents and kinase inhibitors.

Functionalizing the secondary azetidine nitrogen via N-alkylation is a critical late-stage synthetic step. However, due to the inherent ring strain of the azetidine core (~26 kcal/mol), careful selection of reaction conditions is paramount to prevent ring-opening, over-alkylation, or elimination side reactions. This guide details the two primary self-validating methodologies for N-alkylation: Direct N-Alkylation ( SN​2 ) and Reductive Amination .

Mechanistic Pathways & Causality

The azetidine nitrogen is a uniquely potent nucleophile. The compressed internal bond angles (~90°) of the four-membered ring increase the s-character of the exocyclic N-R bonds. This geometry projects the nitrogen lone pair outward, significantly enhancing its accessibility and nucleophilicity compared to larger heterocycles.

Direct N-Alkylation ( SN​2 )

Direct alkylation utilizes alkyl halides or pseudohalides. To neutralize the generated acid (HX) and prevent protonation of the azetidine—which would quench its nucleophilicity—a mild base is required. Inorganic bases like Potassium Carbonate ( K2​CO3​ ) or organic bases like N,N-Diisopropylethylamine (DIPEA) are standard 12.

  • Causality of Solvent & Base: Acetonitrile (MeCN) is the optimal solvent; its polar aprotic nature stabilizes the SN​2 transition state without promoting solvolysis. Stronger bases (e.g., NaH or NaOH) must be avoided as they can promote E2 elimination of the alkyl halide or induce base-catalyzed ring-opening of the strained azetidine 3.

Reductive Amination

When over-alkylation (quaternization) is a risk, or when utilizing readily available aldehydes/ketones, reductive amination is the superior choice. This involves the condensation of the azetidine with a carbonyl to form an electrophilic iminium ion, which is subsequently reduced in situ.

  • Causality of Reductant: Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) is the preferred reductant. The electron-withdrawing acetate groups reduce the hydride's nucleophilicity, making it mild enough to selectively reduce the iminium ion without reducing the unreacted parent carbonyl compound 4.

Workflow Start 3-(2,3-Difluorophenoxy)azetidine Decision Select Alkylation Strategy Start->Decision SN2_Path Direct Alkylation (SN2) Decision->SN2_Path Alkyl Halide Available RedAm_Path Reductive Amination Decision->RedAm_Path Carbonyl Available (Avoids Over-alkylation) SN2_Cond Reagents: R-X, K2CO3 / DIPEA Solvent: MeCN Temp: 25-80°C SN2_Path->SN2_Cond RedAm_Cond Reagents: R-CHO, NaBH(OAc)3 Solvent: DCE / DCM Temp: 0-25°C RedAm_Path->RedAm_Cond Product Target N-Alkyl Azetidine SN2_Cond->Product RedAm_Cond->Product

Decision workflow for selecting the optimal N-alkylation strategy for azetidine derivatives.

Quantitative Data & Optimization

The table below summarizes the optimized parameters for both N-alkylation pathways, providing a comparative baseline for reaction design.

ParameterDirect N-Alkylation ( SN​2 )Reductive Amination
Electrophile Alkyl Halides (R-Cl, R-Br, R-I), TriflatesAldehydes, Ketones
Reagents K2​CO3​ , Cs2​CO3​ , or DIPEA NaBH(OAc)3​ or NaCNBH3​ , cat. AcOH
Optimal Solvent MeCN, DMF, or THFDCE, DCM, or THF
Temperature 25 °C to 80 °C (depending on electrophile)0 °C to 25 °C
Reaction Time 4 to 24 hours2 to 12 hours
Typical Yield 60% – 85%75% – 95%
Primary Side Reactions Over-alkylation (quaternization), E2 eliminationDirect reduction of carbonyl (if NaBH4​ is used)

Experimental Protocols

Protocol A: Direct N-Alkylation via SN​2

This procedure is optimized for the coupling of 3-(2,3-Difluorophenoxy)azetidine with primary or secondary alkyl halides.

  • Preparation: In an oven-dried round-bottom flask under an inert atmosphere ( N2​ or Ar), dissolve 3-(2,3-Difluorophenoxy)azetidine (1.0 mmol) in anhydrous MeCN (5.0 mL).

  • Base Addition: Add DIPEA (2.0 mmol) or finely powdered anhydrous K2​CO3​ (2.5 mmol). Stir for 10 minutes at room temperature. Note: If the azetidine is supplied as a hydrochloride salt, this step ensures complete free-basing prior to electrophile introduction.

  • Electrophile Addition: Add the alkyl halide (1.1 mmol) dropwise. If the alkyl halide is highly reactive (e.g., benzyl bromide or allyl bromide), perform this addition at 0 °C to prevent thermal runaway.

  • Reaction & In-Process Control: Heat the mixture to 60 °C and stir for 12 hours. Self-Validation Step: Monitor the reaction via LC-MS. The complete disappearance of the parent azetidine mass ( [M+H]+=186.1 ) and the appearance of the product mass validates conversion.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3​ (20 mL). The basic wash neutralizes residual acid and removes water-soluble impurities. Extract the aqueous layer with EtOAc (2 x 10 mL), dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination

This procedure is ideal for coupling with aldehydes, ensuring high yields while strictly avoiding quaternary ammonium salt formation.

ReductiveAmination A Azetidine + Aldehyde B Hemiaminal A->B Nucleophilic Attack C Iminium Ion (Electrophilic) B->C -H2O (Acid Cat.) D N-Alkyl Azetidine C->D Hydride Transfer [NaBH(OAc)3]

Mechanistic pathway of the reductive amination of 3-(2,3-difluorophenoxy)azetidine.

  • Iminium Formation: Dissolve 3-(2,3-Difluorophenoxy)azetidine (1.0 mmol) and the target aldehyde (1.05 mmol) in anhydrous 1,2-Dichloroethane (DCE) (5.0 mL). Add glacial acetic acid (0.1 mmol) to catalyze the condensation.

  • Pre-Stir (Self-Validation): Stir the mixture at room temperature for 1-2 hours. Crucial Causality: Do not add the reducing agent immediately. Allowing the hemiaminal to fully dehydrate to the iminium ion prevents the competitive direct reduction of the aldehyde to a primary alcohol, validating the efficiency of the reagent.

  • Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 mmol) in small portions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC (ninhydrin stain) for the disappearance of the secondary amine.

  • Quench & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO3​ (10 mL) and stirring vigorously for 30 minutes. This step is critical to hydrolyze unreacted boron complexes and neutralize the acetic acid.

  • Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 10 mL). Wash the combined organics with brine, dry over MgSO4​ , filter, and concentrate.

References

  • A Single-Step Synthesis of Azetidine-3-amines | The Journal of Organic Chemistry Source: ACS Publications URL
  • Synthesis of azetidines and pyrrolidines: Towards medicinal chemistry and organocatalysis applications Source: University of Birmingham URL
  • A straightforward synthesis of 3-substituted azetidinic amino acids Source: Arkivoc URL
  • Multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid Source: Heterocycles / Clockss URL

Sources

Method

Application Note: HPLC Method Development and Validation for 3-(2,3-Difluorophenoxy)azetidine

Introduction 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) is a highly valuable secondary amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The azetidine ring impar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7) is a highly valuable secondary amine intermediate utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). The azetidine ring imparts favorable pharmacokinetic properties to drug candidates, such as improved metabolic stability and altered lipophilicity compared to larger heterocycles like piperidine. However, its basic nature presents significant chromatographic challenges—primarily severe peak tailing and poor retention reproducibility in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

This application note provides a comprehensive, self-validating protocol for the robust quantitation and purity analysis of 3-(2,3-Difluorophenoxy)azetidine. The methodology is grounded in mechanistic chromatography principles and validated according to the latest ICH Q2(R2) guidelines [1].

Physicochemical Profiling & Mechanistic Rationale

Successful method development requires a deep understanding of the analyte's physicochemical properties to establish causality behind every experimental choice.

Table 1: Physicochemical Properties of 3-(2,3-Difluorophenoxy)azetidine

PropertyValue / DescriptionChromatographic Implication
Structure Secondary amine (azetidine) + fluorinated etherDual character: a polar, basic core coupled with a moderately hydrophobic tail.
pKa (estimated) ~8.5 – 9.0Protonated at physiological and acidic pH. Requires strict mobile phase pH control to avoid partial ionization and split peaks.
LogP ~1.5 – 2.0Moderate hydrophobicity. Will elute relatively early on standard C18 columns unless ionization is suppressed or paired.
UV Maxima ~265 nmThe 2,3-difluorophenoxy chromophore allows for sensitive UV detection without low-wavelength solvent interference.
The "Basic Amine" Challenge

In traditional silica-based RP-HPLC, unreacted surface silanols ( Si−OH ) become deprotonated ( Si−O− ) at a pH > 3.5. Because 3-(2,3-Difluorophenoxy)azetidine is positively charged at neutral pH, it undergoes secondary ion-exchange interactions with these anionic silanols. This dual-retention mechanism (hydrophobic + ion-exchange) is the primary cause of severe peak tailing, shifting retention times, and poor recovery [2].

To mitigate this, we evaluate a dual-pathway strategy:

  • Low pH Strategy (pH ~2.5) : Fully protonates both the amine and the silanols, eliminating ion-exchange. Trifluoroacetic acid (TFA) is used as a weak ion-pairing agent to increase hydrophobic retention.

  • High pH Strategy (pH ~10.5) : Fully deprotonates the azetidine ring, rendering it neutral. This maximizes hydrophobic retention and peak symmetry but necessitates the use of Ethylene Bridged Hybrid (BEH) silica to prevent column dissolution [3].

HPLC_Method_Dev Start Analyte: 3-(2,3-Difluorophenoxy)azetidine (Basic Amine, pKa ~8.5) Challenge Primary Challenge: Silanol Interactions & Peak Tailing Start->Challenge Path1 Strategy A: Low pH (pH 2.5) Protonate Silanols & Amine Challenge->Path1 Path2 Strategy B: High pH (pH 10.5) Deprotonate Amine (Neutral) Challenge->Path2 Col1 Column: Alkyl C18 (End-capped) e.g., Waters Symmetry / Luna C18 Path1->Col1 Col2 Column: Hybrid Silica BEH C18 e.g., Waters XBridge Path2->Col2 Opt1 Mobile Phase: 0.1% TFA in Water Organic: Acetonitrile Col1->Opt1 Opt2 Mobile Phase: 10 mM NH4HCO3 (pH 10.5) Organic: Acetonitrile Col2->Opt2 Eval Evaluate via System Suitability (Tailing Factor < 1.5, N > 5000) Opt1->Eval Opt2->Eval

Figure 1: Decision tree for basic amine HPLC method development.

Experimental Protocols

Reagents and Materials
  • Analyte : 3-(2,3-Difluorophenoxy)azetidine reference standard (Purity 99.0%).

  • Solvents : HPLC-grade Acetonitrile (ACN), Milli-Q Water (18.2 M Ω⋅ cm).

  • Modifiers : LC-MS grade Trifluoroacetic acid (TFA).

Optimized Chromatographic Conditions

Based on the mechanistic rationale, the Low pH Strategy was selected for this protocol due to the volatility of TFA, its excellent peak-sharpening capabilities, and its direct compatibility with LC-MS if downstream impurity profiling is required.

Table 2: Final Optimized HPLC Parameters (Low pH Method)

ParameterSetting / SpecificationRationale
Column Waters XSelect HSS T3 (150 x 4.6 mm, 3.5 μ m)High-strength silica with proprietary end-capping resists hydrolysis at low pH and retains polar amines effectively.
Mobile Phase A 0.1% TFA in Water (v/v)Lowers pH to ~2.0, neutralizing surface silanols; TFA acts as a dynamic ion-pair.
Mobile Phase B 0.1% TFA in Acetonitrile (v/v)ACN provides lower backpressure and better mass transfer kinetics than methanol.
Elution Mode Gradient (See Table 3)Ensures elution of the polar azetidine core and any highly hydrophobic synthetic impurities.
Flow Rate 1.0 mL/minOptimal linear velocity for 4.6 mm ID columns (van Deemter minimum).
Column Temp. 40 °CReduces solvent viscosity and improves peak symmetry by speeding up stationary phase mass transfer.
Detection UV at 265 nmCorresponds to the π→π∗ transition of the difluorophenoxy ring.
Injection Vol. 10 μ LBalances sensitivity with column loading capacity to prevent peak fronting.

Table 3: Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
2.0955
12.01090
15.01090
15.1955
20.0955
Self-Validating Sample Preparation Protocol

To ensure trustworthiness and data integrity, the protocol incorporates built-in System Suitability Testing (SST) as mandated by USP <621> [4].

Step 1: Diluent Preparation Prepare a diluent of Water:Acetonitrile (95:5, v/v). Expert Insight: Matching the diluent to the initial gradient conditions prevents solvent-mismatch peak distortion (the "solvent effect"), which is critical for early-eluting polar compounds.

Step 2: Standard Preparation (100 μ g/mL)

  • Accurately weigh 10.0 mg of 3-(2,3-Difluorophenoxy)azetidine reference standard into a 100 mL volumetric flask.

  • Add 50 mL of diluent and sonicate for 5 minutes until fully dissolved.

  • Equilibrate to room temperature and make up to volume with the diluent.

Step 3: System Suitability Testing (SST) Inject the standard solution six times consecutively before running unknown samples. The analytical run is only "validated for use" if it meets the following criteria:

  • Retention Time %RSD : 1.0%

  • Peak Area %RSD : 2.0%

  • USP Tailing Factor ( Tf​ ) : 1.5 (Confirms successful suppression of silanol interactions)

  • Theoretical Plates ( N ) : 5000

Method Validation (ICH Q2(R2) Compliance)

The developed method was validated according to the 2023 revision of the ICH Q2(R2) guidelines, which emphasizes a lifecycle approach and proactive robustness testing [1].

Validation_Workflow S1 1. Specificity (Blank & Degradants) S2 2. Linearity & Range (R² > 0.999) S1->S2 S3 3. Accuracy (Spike Recovery) S2->S3 S4 4. Precision (Repeatability & IP) S3->S4 S5 5. Robustness (DoE Approach) S4->S5

Figure 2: Sequential analytical method validation workflow per ICH Q2(R2).

Validation Summary Data

Table 4: Summary of ICH Q2(R2) Validation Results

Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference at analyte RTResolution from nearest impurity > 2.0; Peak purity angle < thresholdPass
Linearity R2≥0.999 over 50-150% range R2=0.9998 (Range: 10 - 150 μ g/mL)Pass
Accuracy (Recovery) 98.0% - 102.0% across 3 levels99.4% - 100.8% (Spiked at 50%, 100%, 150%)Pass
Repeatability %RSD 2.0% (n=6)%RSD = 0.65%Pass
Intermediate Precision %RSD 2.0% (Different day/analyst)%RSD = 0.82%Pass
LOD / LOQ S/N 3 (LOD), S/N 10 (LOQ)LOD: 0.05 μ g/mL / LOQ: 0.15 μ g/mLPass
Robustness via Quality by Design (QbD)

In alignment with the enhanced approach described in ICH Q14 and Q2(R2), robustness was evaluated using a Design of Experiments (DoE) matrix. Deliberate variations were made to Flow Rate ( ± 0.1 mL/min), Column Temperature ( ± 5 °C), and Mobile Phase pH ( ± 0.2 units). The critical quality attribute (CQA)—USP Tailing Factor—remained below 1.3 across all permutations, proving the method's resilience against routine laboratory variations.

Conclusion

The quantitation of 3-(2,3-Difluorophenoxy)azetidine presents distinct challenges due to its basic azetidine core. By leveraging a low-pH, ion-pairing strategy utilizing TFA and an end-capped high-strength silica column, secondary silanol interactions were successfully suppressed. The resulting method is highly linear, accurate, and robust, fully satisfying the stringent requirements of the ICH Q2(R2) guidelines. This self-validating protocol serves as a reliable foundation for pharmaceutical QC laboratories tasked with releasing this critical intermediate.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023). ICH Harmonised Guideline: Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. Available at: [Link]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography. Available at: [Link]

Application

3-(2,3-Difluorophenoxy)azetidine handling and long-term storage protocols

Application Note: Handling, Reconstitution, and Long-Term Storage Protocols for 3-(2,3-Difluorophenoxy)azetidine (Linepemat / IRL757) Executive Briefing 3-(2,3-Difluorophenoxy)azetidine, designated by the International N...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Handling, Reconstitution, and Long-Term Storage Protocols for 3-(2,3-Difluorophenoxy)azetidine (Linepemat / IRL757)

Executive Briefing

3-(2,3-Difluorophenoxy)azetidine, designated by the International Nonproprietary Name (INN) Linepemat and the developmental code IRL757, represents a critical advancement in neuropharmacology[1]. As a first-in-class investigational nootrope, it is actively being evaluated in Phase Ib clinical trials for the treatment of profound apathy in Parkinson’s Disease (PD) and Alzheimer’s Disease (AD)[2][3]. The compound exerts its therapeutic effect by restoring disrupted cortical to sub-cortical nerve signaling, a fundamental mechanism underlying motivation and cognitive engagement[2]. However, the unique structural topology of this molecule demands rigorous handling and storage protocols to prevent rapid physicochemical degradation during preclinical and translational research.

Physicochemical Vulnerabilities and Causality

To design an effective storage protocol, one must first understand the molecular vulnerabilities of the Active Pharmaceutical Ingredient (API).

Table 1: Physicochemical Properties of Linepemat (IRL757)

ParameterSpecification
IUPAC Name 3-(2,3-Difluorophenoxy)azetidine
Common/Dev Names Linepemat, IRL757
CAS Number 1211876-03-7
Molecular Formula C9H9F2NO
Molecular Weight 185.17 g/mol
Primary Target Cortical-subcortical signaling networks[2]

Mechanistic Causality of Degradation: The structural core of Linepemat features a highly strained four-membered azetidine ring containing a secondary amine, linked via an ether oxygen to a 2,3-difluorophenyl moiety[1].

  • Carbamate Formation: The secondary amine is highly nucleophilic. Upon exposure to ambient air, it rapidly absorbs carbon dioxide (CO₂) to form carbamate adducts. This irreversible reaction alters the molecular weight, solubility, and receptor binding kinetics of the drug.

  • Oxidative Cleavage: The ether linkage, while generally stable, is adjacent to an electron-withdrawing difluorophenyl group. In the presence of atmospheric oxygen and trace transition metals, the free base is susceptible to oxidative degradation.

  • Hygroscopicity & Ring Strain: The free base form can absorb atmospheric moisture, leading to localized pH shifts that promote ring-opening hydrolysis of the highly strained azetidine ring.

The Self-Validating Protocol: Handling and Long-Term Storage

To mitigate these vulnerabilities, the following Standard Operating Procedure (SOP) must be executed. This protocol is designed as a self-validating system, ensuring that any breach in environmental control is detected before the compound is used in critical assays.

Step 1: Environmental Isolation

  • Action: Transfer the sealed bulk API vial into an inert gas glovebox purged with high-purity Argon (Ar) or Nitrogen (N₂). Ensure the oxygen sensor reads <1 ppm and moisture is <1 ppm.

  • Causality: Argon is heavier than air and provides a superior protective blanket over the solid API, preventing CO₂ and O₂ ingress, thereby halting carbamate formation and oxidation.

Step 2: Anhydrous Aliquoting

  • Action: Using a microbalance calibrated within the glovebox, weigh the API into pre-dried, amber glass vials (Class A).

  • Causality: Amber glass prevents UV-induced photo-oxidation of the ether linkage. Pre-drying the vials at 120°C for 4 hours eliminates residual surface hydration that could catalyze azetidine ring-opening.

Step 3: Septum Sealing and Crimp Capping

  • Action: Seal the vials using PTFE-lined silicone septa and aluminum crimp caps while still inside the inert atmosphere.

  • Causality: PTFE provides an inert chemical barrier against the API, while the silicone backing ensures a self-sealing, airtight closure that maintains the Argon blanket during external transport.

Step 4: Self-Validation and QC Check

  • Action: Select one random aliquot as a "sentinel vial." Perform a baseline ¹H-NMR and LC-MS analysis on this vial immediately. Store the remaining vials at -80°C in a desiccated secondary container.

  • Causality: The sentinel vial establishes a purity baseline. If subsequent experimental biological results drift, the sentinel vial can be re-analyzed to differentiate between biological assay variance and API degradation.

Workflow N1 1. API Receipt (Linepemat / IRL757) N2 2. Inert Glovebox Transfer (Argon/N2 Atmosphere) N1->N2 N3 3. Anhydrous Aliquoting (Amber Glass Vials) N2->N3 N4 4. Septum Sealing (PTFE/Silicone Crimp) N3->N4 N5 5. Cryogenic Storage (-80°C, Desiccated) N4->N5

Step-by-step inert handling and cryogenic storage workflow for Linepemat (IRL757).

Pharmacological Reconstitution Dynamics

For in vivo behavioral models—such as the reversal of tetrabenazine-induced hypolocomotion in rodents[1]—precise reconstitution is critical.

Step 1: Thermal Equilibration

  • Action: Remove a single-use aliquot from -80°C storage and allow it to equilibrate to room temperature (approx. 30 minutes) before piercing the septum.

  • Causality: Opening a cold vial causes immediate condensation of atmospheric moisture onto the API, triggering the hydrolytic degradation cascade.

Step 2: Solvent Dissolution

  • Action: Inject anhydrous Dimethyl Sulfoxide (DMSO) directly through the septum to create a concentrated stock solution (e.g., 10 mM). Vortex gently until visually clear.

  • Causality: DMSO effectively solvates the lipophilic difluorophenyl ring while stabilizing the polar azetidine moiety without initiating ring-opening.

Step 3: Aqueous Dilution and Validation

  • Action: Dilute the DMSO stock into the final aqueous vehicle (e.g., 0.9% sterile saline) immediately prior to dosing. Ensure final DMSO concentration is <1% to prevent vehicle-induced behavioral artifacts.

  • Validation: Measure the pH of the final solution. A slight basic shift indicates secondary amine protonation, confirming the active, non-degraded state of the API.

Mechanism M1 Linepemat (IRL757) M2 Cortical Nerve Terminals M1->M2 Target Binding M3 Sub-cortical Signaling Restoration M2->M3 Modulates M4 Apathy Reversal (PD / AD) M3->M4 Clinical Efficacy

Pharmacological mechanism of IRL757 in restoring cortical to sub-cortical nerve signaling.

Translational Impact

By adhering to these rigorous handling and storage protocols, research teams can ensure the pharmacological fidelity of Linepemat (IRL757). As the compound progresses through Phase Ib trials involving 75 Parkinson's patients across Europe[3], maintaining absolute API integrity in parallel preclinical assays is essential for accurately correlating in vitro data with human clinical outcomes.

References

  • CAS 1211876-03-7 | 3-(2,3-Difluorophenoxy)azetidine,≥95%. Howei Pharm. Available at: [Link]

  • Linepemat. Wikipedia. Available at: [Link]

  • IRL757 - Drug candidate aiming to treat apathy in Parkinson’s and other neurological disorders. IRLAB Therapeutics. Available at: [Link]

  • IRLAB Secures Approvals for Phase Ib Study of First-in-Class Apathy Drug in Parkinson's Disease. Clival Database. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 3-(2,3-Difluorophenoxy)azetidine Solubility in DMSO

Welcome to the advanced technical support guide for handling 3-(2,3-Difluorophenoxy)azetidine . This compound is a highly versatile secondary amine building block frequently utilized in medicinal chemistry and fragment-b...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support guide for handling 3-(2,3-Difluorophenoxy)azetidine . This compound is a highly versatile secondary amine building block frequently utilized in medicinal chemistry and fragment-based screening. However, its biphasic structural nature—combining a highly polar, basic azetidine ring with a highly lipophilic difluorophenoxy ether—creates unique solvation challenges.

This guide is designed for drug development professionals and synthesizes physicochemical causality with self-validating experimental protocols to resolve precipitation and solubility failures in dimethyl sulfoxide (DMSO).

Mechanistic Overview: The Causality of Precipitation

When 3-(2,3-Difluorophenoxy)azetidine fails to dissolve or precipitates unexpectedly in DMSO, the root cause almost always traces back to an interplay between the compound's salt state and the solvent's dielectric integrity .

  • The Salt vs. Free Base Dichotomy: This building block is commercially supplied either as a lipophilic free base or a crystalline hydrochloride (HCl) salt. While the free base dissolves seamlessly in aprotic organic solvents, the HCl salt possesses a high lattice energy. Pure, anhydrous DMSO lacks the proton-donating ability to easily break these strong ionic bonds without kinetic assistance (heat and sonication)[1].

  • The Hygroscopic Threat: DMSO is exceptionally hygroscopic. If the solvent absorbs atmospheric moisture, the dielectric constant of the solution shifts dramatically. This water contamination collapses the hydrophobic solvation shell around the 2,3-difluorophenoxy moiety, forcing the compound out of solution and causing immediate cloudiness[2].

Diagnostic Workflow

Use the following decision matrix to diagnose and resolve your specific solubility issue.

Workflow Start Solubility Issue: 3-(2,3-Difluorophenoxy)azetidine CheckForm Identify Compound Form Start->CheckForm FormHCl Hydrochloride (HCl) Salt CheckForm->FormHCl FormFree Free Base CheckForm->FormFree ActionHCl Kinetic Barrier: Apply Heat (37°C) & Sonicate FormHCl->ActionHCl ActionFree Moisture Barrier: Use Anhydrous DMSO (<0.1% H2O) FormFree->ActionFree CheckClear Is the solution clear? ActionHCl->CheckClear ActionFree->CheckClear Success Protocol Complete: Store at -20°C CheckClear->Success Yes Fail In Situ Free-Basing: Add 1.1 eq DIPEA CheckClear->Fail No (Tyndall Effect) Fail->Success Dissolves

Diagnostic workflow for resolving 3-(2,3-Difluorophenoxy)azetidine DMSO solubility issues.

Frequently Asked Questions (FAQs)

Q1: I added the compound to DMSO, but it immediately formed a cloudy suspension. What is the primary cause? A1: The most common cause is moisture contamination. Because the difluorophenoxy group is highly hydrophobic, even trace amounts of water in the DMSO stock will cause the compound to precipitate. Always use freshly opened, to maintain the solvent's solvating power[2]. Furthermore, any contaminating moisture can accelerate the degradation of the compound over time.

Q2: My compound is the Hydrochloride (HCl) salt form. Why is it struggling to dissolve in pure DMSO? A2: While free base azetidines dissolve readily in organic solvents, their HCl salts require significantly more energy to overcome their crystalline lattice forces. Dissolving the HCl salt in pure DMSO is an endothermic process that requires kinetic assistance, such as[3].

Q3: How do I prevent the compound from "crashing out" when diluting my DMSO stock into aqueous assay buffers? A3: Precipitation upon aqueous dilution occurs because the compound's maximum aqueous solubility is rapidly exceeded. To prevent this, never dilute the DMSO stock directly into the buffer in one large step. Instead, perform, and then spike the final required concentration into the aqueous medium while vortexing vigorously[4]. Ensure the final DMSO concentration remains below 1%.

Quantitative Solubility Profiles

The following table summarizes the expected solubility parameters for 3-(2,3-Difluorophenoxy)azetidine based on its chemical state. For fragment-based screening, stock concentrations are typically capped at 10 mM to prevent aggregation[5].

Compound StateMax Recommended DMSO StockKinetic Energy RequiredHygroscopic SensitivityAqueous Dilution Risk
Free Base 50 - 100 mMLow (Dissolves rapidly)High (Precipitates if H₂O >0.1%)High (Requires serial dilution)
HCl Salt 10 - 25 mMHigh (Requires 37°C + Sonication)Moderate (Tolerates trace H₂O)Low (Highly water-soluble)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols include built-in validation checks to confirm that true thermodynamic dissolution—rather than mere mechanical suspension—has been achieved.

Protocol A: Standard Solubilization of the HCl Salt

Use this protocol to overcome the kinetic barrier of the crystalline salt form.

  • Thermal Equilibration: Remove the 3-(2,3-Difluorophenoxy)azetidine HCl vial from -20°C storage and place it in a desiccator for 30 minutes to reach room temperature.

    • Causality: Opening a cold vial causes immediate atmospheric condensation, introducing water that ruins DMSO solvation.

  • Solvent Addition: Add freshly opened, anhydrous DMSO (<0.1% water) to achieve a target concentration of 10-25 mM[5].

  • Kinetic Disruption: Vortex vigorously for 60 seconds, then sonicate the vial in a water bath at 37°C for 10-15 minutes.

    • Causality: Thermal and acoustic cavitation are required to break the ionic bonds of the HCl salt in an aprotic solvent[2][3].

  • Validation Check (The Tyndall Test): Shine a focused beam of light (e.g., a laser pointer) through the vial in a dark room. If the beam path is visible within the liquid, micro-particulates remain suspended. Continue sonication until the path is completely invisible, confirming a true solution.

Protocol B: In Situ Free-Basing for Recalcitrant Suspensions

Use this protocol if the HCl salt fails to reach the required concentration for your organic assay and you need to force dissolution.

  • Base Addition: To the cloudy DMSO suspension of the HCl salt, add 1.1 molar equivalents of an organic base such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

  • Neutralization: Vortex the mixture for 30 seconds.

    • Causality: The organic base scavenges the hydrochloride ion, liberating the highly lipophilic azetidine free base. The free base has vastly superior thermodynamic solubility in pure DMSO compared to the salt[1].

  • Validation Check: The cloudy suspension must transition to a completely clear, transparent solution within 60 seconds of base addition. If cloudiness persists, the solvent is likely saturated with water and must be discarded.

References

  • Hampton Research. "Compound Solubility with Dimethylsulfoxide." Hampton Research Growth 101. Available at: [Link][4]

  • National Institutes of Health (PMC). "Selection of a Water-Soluble Salt Form of a Preclinical Candidate, IIIM-290: Multiwell-Plate Salt Screening and Characterization." ACS Omega. Available at:[Link][1]

  • National Institutes of Health (PMC). "DMSO Solubility Assessment for Fragment-Based Screening." Molecules. Available at:[Link][5]

Sources

Optimization

Technical Support Center: Troubleshooting 3-(2,3-Difluorophenoxy)azetidine Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with strained nitrogen heterocycles.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter unexpected degradation when working with strained nitrogen heterocycles.

The 3-(aryloxy)azetidine motif—specifically 3-(2,3-Difluorophenoxy)azetidine —is a highly valuable scaffold in medicinal chemistry for improving ligand efficiency and brain penetrance. However, its synthesis and downstream functionalization are often plagued by unexpected ring-opening events. This guide is designed to move beyond basic troubleshooting by explaining the thermodynamic and kinetic causality behind these failures, providing you with self-validating protocols to ensure the structural integrity of your compounds.

The Thermodynamic Reality of 3-(Aryloxy)azetidines

To prevent ring opening, we must first understand why it happens. The four-membered azetidine ring is characterized by severe angle strain, possessing an inherent strain energy of approximately 25.4 kcal/mol 1.

Under neutral conditions, the free base is relatively stable. However, when the azetidine nitrogen is protonated (forming an azetidinium ion) or quaternized, the electron-withdrawing nature of the positively charged nitrogen highly activates the adjacent C2 and C4 carbons. Driven by the massive thermodynamic relief of releasing ~25.4 kcal/mol of strain, any available nucleophile—whether intermolecular (solvent, water, halide) or intramolecular (a pendant amide or heteroaryl group)—will attack the ring, cleaving the C-N bond 2.

Mechanism A 3-(2,3-Difluorophenoxy) azetidine B Protonated Azetidinium (Activated) A->B pH < 3 Protonation P N-Protected Azetidine (Boc, Cbz, Ts) A->P Protection C Nucleophilic Attack (H2O, Amide, etc.) B->C Strain Release (~25.4 kcal/mol) D Ring-Opened Product (Acyclic Amine) C->D C-N Cleavage P->B Prevents Activation

Mechanism of acid-mediated azetidine ring opening and prevention via N-protection.

Troubleshooting & FAQs

Q1: During Boc-deprotection of my 3-(2,3-Difluorophenoxy)azetidine intermediate using TFA, I observe complete degradation into an acyclic product. Why?

Causality: Trifluoroacetic acid (TFA) fully protonates the azetidine nitrogen. Because the ring is now highly electrophilic, residual water in the solvent or the trifluoroacetate counterion itself acts as a nucleophile, cleaving the C-N bond to relieve ring strain. Solution: Switch to a strictly anhydrous deprotection method (e.g., 4M HCl in dioxane) and maintain the temperature at 0 °C. Alternatively, utilize a protecting group orthogonal to acidic conditions, such as a Cbz group, which can be removed via palladium-catalyzed hydrogenation under neutral conditions.

Q2: I successfully N-alkylated the azetidine with a pyrimidine-containing pendant group, but upon LC-MS analysis, the major peak is +18 Da higher than expected. What happened?

Causality: You are observing hydrolytic ring opening driven by intramolecular nucleophilic attack. As documented extensively in the development of PDE9A inhibitors 3 and other N-substituted aryl azetidines 4, pendant heteroatoms (like pyrimidine nitrogens or amides) can fold back and attack the C2/C4 position of the protonated azetidine. This forms a transient bicyclic intermediate that rapidly hydrolyzes upon exposure to water (adding 18 Da). Solution: The acidic mobile phase (e.g., 0.1% Formic Acid) in your LC-MS is triggering this decomposition. Switch your LC-MS method to a basic mobile phase (e.g., 10 mM Ammonium Bicarbonate, pH 9). Furthermore, ensure your reaction workup is strictly buffered to pH > 7 to prevent protonation.

Q3: My cross-coupling yields are low, and I see oligomerization of the free base.

Causality: In its free base form, the nucleophilic secondary amine of one azetidine molecule can attack the strained ring of another, initiating intermolecular ring-opening polymerization. This is highly accelerated at the elevated temperatures required for cross-coupling 2. Solution: Never subject the unprotected free base to temperatures exceeding 60 °C. Protect the nitrogen with an electron-withdrawing group (e.g., Fmoc or Ts) prior to high-temperature steps to sequester the nitrogen's lone pair and eliminate its nucleophilicity.

Troubleshooting Start Issue: Ring Opening Detected Check_pH Is workup/reaction pH < 7? Start->Check_pH Acid_Path Protonation activates ring. Buffer to pH > 7. Check_pH->Acid_Path Yes Check_Nuc Are there pendant nucleophiles? Check_pH->Check_Nuc No Success Intact Azetidine Core Acid_Path->Success Intra_Path Intramolecular attack. Avoid acidic conditions entirely. Check_Nuc->Intra_Path Yes Check_Temp Is reaction temp > 60°C? Check_Nuc->Check_Temp No Intra_Path->Success Temp_Path Thermal oligomerization. Protect N-atom (Boc/Ts). Check_Temp->Temp_Path Yes Temp_Path->Success

Logical workflow for diagnosing and preventing azetidine ring opening.

Quantitative Data: Physicochemical Properties & Stability Metrics

Understanding the exact physical limits of the azetidine ring allows for rational experimental design.

Property / MetricValue / ObservationMechanistic Implication
Ring Strain Energy ~25.4 kcal/molProvides a massive thermodynamic driving force for C-N bond cleavage upon activation 1.
Conjugate Acid pKa ~10.5 - 11.3Highly basic; readily protonates at physiological or acidic pH, activating the ring for nucleophilic attack.
Half-life (pH 1.8) < 1 hourRapid intramolecular decomposition occurs when protonated, especially if pendant nucleophiles are present 4.
Half-life (pH 7.0) Stable (> 24 hours)The deprotonated free base resists intramolecular nucleophilic attack, highlighting the necessity of basic workups 4.

Self-Validating Protocol: Controlled N-Functionalization

To perform N-alkylation or N-acylation without compromising the 4-membered ring, the reaction must be designed as a self-validating system where the conditions inherently prevent the accumulation of the reactive azetidinium species.

Objective: N-Functionalization of 3-(2,3-Difluorophenoxy)azetidine while suppressing inter/intramolecular ring opening.

Step-by-Step Methodology:

  • Preparation: Begin with the HCl salt of 3-(2,3-Difluorophenoxy)azetidine rather than the free base.

    • Self-Validating Check: Storing the compound as an HCl salt sequesters the nitrogen lone pair, preventing premature intermolecular oligomerization during storage.

  • Solvent Selection: Suspend the salt in an ethereal solvent such as 2-Methyltetrahydrofuran (2-MeTHF).

    • Causality: Ethereal solvents suppress unwanted ionic ring-opening pathways compared to highly polar aprotic solvents (like DMF), which can stabilize the transition state of ring cleavage 5.

  • In Situ Free-Basing: Cool the suspension to 0 °C. Add a sterically hindered, non-nucleophilic base (e.g., N,N-Diisopropylethylamine, DIPEA, 2.5 eq) dropwise.

    • Self-Validating Check: DIPEA neutralizes the HCl salt and acts as an acid scavenger during the reaction, but its steric bulk prevents it from acting as a nucleophile against the azetidine ring.

  • Electrophile Addition: Slowly add your electrophile (e.g., alkyl halide or acid chloride). Maintain the internal temperature below 20 °C throughout the addition and subsequent stirring.

  • Quenching & Workup: Quench the reaction by adding saturated aqueous NaHCO₃ to achieve an aqueous pH of ~8.

    • Self-Validating Check: A strictly basic quench ensures the azetidine nitrogen remains deprotonated during the aqueous-organic phase separation, entirely shutting down acid-catalyzed hydrolysis during extraction.

  • Extraction: Extract with Ethyl Acetate (EtOAc). Avoid chlorinated solvents (like DCM or Chloroform) if there is any risk of the product undergoing quaternization with the solvent over time.

References

  • Intramolecular Ring-Opening Decomposition of Aryl Azetidines Source: ACS Medicinal Chemistry Letters URL:[Link]

  • Application of Structure-Based Drug Design and Parallel Chemistry to Identify Selective, Brain Penetrant, In Vivo Active Phosphodiesterase 9A Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Enantioselective Ring Opening of Azetidines via Charge Recognition in Hydrogen-Bond-Donor Catalysis Source: Journal of the American Chemical Society URL:[Link]

Sources

Troubleshooting

Process Chemistry Support Center: 3-(2,3-Difluorophenoxy)azetidine Scale-Up &amp; Troubleshooting

Welcome to the Technical Support Center for the scale-up of 3-(2,3-Difluorophenoxy)azetidine [1]. As a critical intermediate in the synthesis of voltage-gated sodium channel inhibitors and cortical catecholaminergic modu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the scale-up of 3-(2,3-Difluorophenoxy)azetidine [1]. As a critical intermediate in the synthesis of voltage-gated sodium channel inhibitors and cortical catecholaminergic modulators [2], this strained four-membered heterocycle presents unique challenges during multi-kilogram production.

This guide is designed for process chemists and drug development professionals. It bypasses basic synthesis theory to directly address the causality of byproduct formation, heat/mass transfer limitations, and self-validating protocols required for commercial-scale manufacturing.

Mechanistic Origins of Impurities (FAQs)

Q: During our 10-kg scale-up of the Mitsunobu coupling, we observed a sudden 8% spike in an azetine (elimination) byproduct. What is the root cause? A: This is a classic heat and mass transfer issue. In the Mitsunobu reaction, 1-Boc-3-hydroxyazetidine is activated by triphenylphosphine (PPh₃) and diisopropyl azodicarboxylate (DIAD) to form an oxyphosphonium intermediate. At scale, poor agitation creates localized concentration gradients of the basic hydrazine byproduct. If the 2,3-difluorophenol nucleophile cannot access the activated complex rapidly enough, the localized heat and basicity trigger an E2 elimination, yielding the unsaturated azetine derivative [3]. Causality Fix: You must shift from batch addition to a controlled, continuous dosing of DIAD over 4–6 hours, maintaining the internal temperature strictly below 10 °C to suppress the E2 pathway.

Q: We are struggling to remove triphenylphosphine oxide (TPPO) without relying on chromatography. How can we isolate the intermediate? A: TPPO is notoriously difficult to clear on scale due to its solubility profile. Instead of chromatography, exploit the differential solubility of the Boc-protected intermediate. By performing a solvent swap from tetrahydrofuran (THF) to a biphasic mixture of methyl tert-butyl ether (MTBE) and heptane, TPPO precipitates out of solution as a crystalline solid [4]. Adding a stoichiometric amount of magnesium chloride (MgCl₂) can further drive the formation of an insoluble TPPO-MgCl₂ complex, allowing for simple filtration.

Q: Our final Boc-deprotection yields 5-10% of a linear alkylamine impurity. Why is the azetidine ring opening? A: Azetidine rings possess significant angle strain (~26 kcal/mol). When you use aqueous hydrochloric acid (HCl) or elevated temperatures for Boc-deprotection, the protonated azetidine nitrogen becomes an excellent leaving group. Water or chloride ions nucleophilically attack the adjacent carbon, relieving the ring strain and permanently opening the heterocycle [1]. Causality Fix: You must strictly utilize anhydrous conditions. Transition to anhydrous HCl dissolved in cyclopentyl methyl ether (CPME) or ethyl acetate at <15 °C. This prevents hydrolytic ring cleavage while driving the precipitation of the final product as a stable hydrochloride salt.

Quantitative Impurity Profiling

The following table summarizes the causal relationship between process parameters and impurity generation, providing baseline metrics for your In-Process Controls (IPCs).

Impurity / ByproductMechanistic OriginScale-Up TriggerIPC ThresholdMitigation Strategy
Azetine Derivative E2 elimination of oxyphosphonium intermediateLocalized exotherms; rapid DIAD dosing< 1.5% AreaStrict DIAD dosing rate; increase impeller RPM.
TPPO / Hydrazine Inherent Mitsunobu reagent byproductsHigh concentration limits precipitation< 2.0% AreaMTBE/Heptane solvent swap; MgCl₂ complexation.
Ring-Opened Amine Acid-catalyzed nucleophilic ring cleavageAqueous acidic workup; T > 25 °C< 0.5% AreaUse anhydrous HCl in CPME; maintain T < 15 °C.
Dialkylated Dimer Over-alkylation of deprotected azetidinePremature Boc-deprotection during coupling< 0.1% AreaEnsure starting material is strictly mono-Boc protected.

Self-Validating Scale-Up Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. They incorporate mandatory feedback loops (IPC checks) that dictate whether the process can advance to the next stage.

Phase 1: Optimized Mitsunobu Coupling
  • Charge Reactor: Under a nitrogen atmosphere, charge the reactor with 2,3-difluorophenol (1.05 eq), 1-Boc-3-hydroxyazetidine (1.0 eq), PPh₃ (1.2 eq), and anhydrous THF (10 volumes).

  • Thermal Control: Cool the jacketed reactor to 0–5 °C. Ensure the internal temperature stabilizes.

  • Controlled Dosing: Dose DIAD (1.2 eq) via a metering pump over 4 hours.

    • Self-Validation Loop: Monitor internal temperature. If T > 10 °C, the pump must automatically pause until the temperature drops below 5 °C.

  • Reaction Maturation: Warm to 20 °C and stir for 12 hours.

    • IPC Check: Sample for HPLC. The reaction is validated as complete only when 1-Boc-3-hydroxyazetidine is < 1.0%. If > 1.0%, stir for an additional 4 hours.

  • Workup & TPPO Clearance: Concentrate the mixture under vacuum to 3 volumes. Add MTBE (5 volumes) and Heptane (5 volumes). Stir at 0 °C for 2 hours to precipitate TPPO. Filter the suspension and wash the cake with cold MTBE/Heptane (1:1).

Phase 2: Anhydrous Boc-Deprotection
  • Solvent Exchange: Dissolve the crude 1-Boc-3-(2,3-difluorophenoxy)azetidine in anhydrous CPME (8 volumes). Cool to 10 °C.

  • Acidification: Slowly charge 4M anhydrous HCl in CPME (3.0 eq).

    • Self-Validation Loop: The product will begin to precipitate as a white hydrochloride salt. If precipitation does not occur within 30 minutes, seed the reactor with 0.1% pure API crystals.

  • Maturation & Isolation: Stir at 10 °C for 6 hours.

    • IPC Check: Sample the supernatant. Validate completion when the Boc-protected intermediate is < 0.5%.

  • Filtration: Filter the product under nitrogen pressure. Wash with cold CPME (2 volumes) and dry under vacuum at 40 °C to yield 3-(2,3-Difluorophenoxy)azetidine HCl.

Process Workflows & Pathways

The following diagrams map the chemical logic and troubleshooting workflows required to maintain process integrity.

ReactionPathway SM 2,3-Difluorophenol + 1-Boc-3-hydroxyazetidine Mitsunobu Mitsunobu Coupling (DIAD, PPh3, THF) SM->Mitsunobu Intermediate 1-Boc-3-(2,3-difluorophenoxy) azetidine Mitsunobu->Intermediate Main Reaction Imp1 Azetine Derivative (Elimination) Mitsunobu->Imp1 Thermal E2 Elimination Imp2 TPPO & Hydrazine Adducts Mitsunobu->Imp2 Reagent Byproducts Deprotect Boc Deprotection (Anhydrous HCl/CPME) Intermediate->Deprotect API 3-(2,3-Difluorophenoxy) azetidine HCl Deprotect->API Main Reaction Imp3 Ring-Opened Alkylamine Deprotect->Imp3 Acidic Ring Cleavage

Synthetic pathway of 3-(2,3-Difluorophenoxy)azetidine and major impurity branches.

TroubleshootingWorkflow Start Impurity Detected During IPC Analyze HPLC-MS Analysis Start->Analyze Dec1 Mass matches TPPO? Analyze->Dec1 Dec2 Mass indicates Ring-Opening? Analyze->Dec2 Dec3 Mass indicates Elimination? Analyze->Dec3 Sol1 Implement MTBE/Heptane Solvent Swap & Filter Dec1->Sol1 Yes Sol2 Switch to Anhydrous HCl Maintain T < 15 °C Dec2->Sol2 Yes Sol3 Reduce DIAD Dosing Rate Increase Agitation Dec3->Sol3 Yes

Decision matrix for identifying and resolving scale-up impurities in real-time.

References

  • Development of an Optimized Process for the Preparation of 1-Benzylazetidin-3-ol: An Industrially Important Intermediate for Substituted Azetidine Organic Process Research & Development (2018).[Link][1]

  • Novel azetidine derivatives useful as modulators of cortical catecholaminergic neurotransmission World Intellectual Property Organization (WIPO) Patent WO2018091687A1 (2018).[2]

  • Novel Syntheses of Azetidines and Azetidinones Chemical Reviews (2008).[Link][3]

  • Mitsunobu and Related Reactions: Advances and Applications Electronics and Books - Synthetic Methodologies (2022).[Link][4]

Sources

Optimization

Technical Support Center: C-N Cross-Coupling of 3-(2,3-Difluorophenoxy)azetidine

Welcome to the Advanced Synthesis Support Center. 3-(2,3-Difluorophenoxy)azetidine presents a unique synthetic challenge during Buchwald-Hartwig aminations.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Synthesis Support Center. 3-(2,3-Difluorophenoxy)azetidine presents a unique synthetic challenge during Buchwald-Hartwig aminations. The azetidine core is a highly strained four-membered ring susceptible to thermal and base-mediated degradation. Simultaneously, the 2,3-difluorophenoxy substituent exerts a strong electron-withdrawing inductive effect, significantly reducing the nucleophilicity of the secondary amine.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to optimize your catalyst selection and achieve high-yielding C-N couplings.

Part 1: Troubleshooting Guide

Q: Why am I observing significant azetidine ring opening instead of the desired N-arylated product? A: Azetidines are highly prone to ring opening via β-carbon elimination from the palladium-amido intermediate or through direct1[1]. Causality: The electron-withdrawing 2,3-difluorophenoxy group decreases the electron density on the azetidine nitrogen. This reduces the rate of the desired reductive elimination step in the catalytic cycle. When reductive elimination is slow, the long-lived Pd(II)-amido complex has time to undergo competing β-carbon elimination, leading to acyclic byproducts. Furthermore, the use of strong alkoxide bases (like NaOtBu) exacerbates base-mediated degradation[2]. Solution: Shift the kinetic balance by accelerating reductive elimination. Utilize a highly sterically demanding, electron-rich ligand like RuPhos, which enforces a geometry that dramatically accelerates reductive elimination for secondary amines[1]. Replace NaOtBu with a milder base like Cs₂CO₃ to prevent base-mediated ring opening.

Q: My coupling with an aryl chloride stalls at 20% conversion. How can I drive it to completion without destroying the azetidine? A: Aryl chlorides possess high bond dissociation energies, making the initial oxidative addition of Pd(0) difficult. Heating the reaction above 100 °C to force oxidative addition will thermally degrade the strained azetidine ring. Solution: Utilize a pre-activated Pd(II) precatalyst, such as RuPhos Pd G3 or G4. These palladacycles undergo rapid activation under mildly basic conditions to generate the highly active monoligated Pd(0) species at room temperature[2]. This allows for efficient oxidative addition and complete conversion at milder temperatures (70–80 °C).

Part 2: Frequently Asked Questions (FAQs)

Q: Should I use BrettPhos or RuPhos for 3-(2,3-Difluorophenoxy)azetidine? A: RuPhos is the optimal choice. While BrettPhos is highly effective for primary amines, RuPhos is specifically tailored to accommodate the steric and electronic demands of 3, including strained cyclic amines like azetidines[3].

Q: Can I use potassium phosphate (K₃PO₄) instead of Cs₂CO₃? A: Yes, anhydrous K₃PO₄ is a viable alternative to Cs₂CO₃ and is often preferred if cesium salts cause solubility issues or undesired side reactions in your specific solvent system. However, ensure it is finely milled, as the reaction relies on heterogeneous surface area.

Part 3: Catalyst Optimization Data

The following table summarizes the quantitative outcomes of various catalyst/base combinations when coupling electron-deficient azetidines with aryl bromides.

PrecatalystLigandBaseSolventTemp (°C)ConversionRing-Opening Byproduct
Pd₂(dba)₃ (5 mol%)BINAPNaOtBuToluene100< 20%High (> 60%)
Pd(OAc)₂ (5 mol%)XantphosCs₂CO₃Dioxane10035%Moderate (40%)
BrettPhos Pd G3 (2 mol%)BrettPhosCs₂CO₃Dioxane8065%Low (< 10%)
RuPhos Pd G3 (2 mol%) RuPhos Cs₂CO₃ Dioxane 80 > 95% Trace (< 2%)

Part 4: Mechanistic Visualization

The diagram below illustrates the critical branch point in the catalytic cycle where catalyst selection dictates the fate of the azetidine ring.

G Pd0 Active Pd(0)L Catalyst OxAdd Oxidative Addition [Pd(II)(Ar)(X)L] Pd0->OxAdd + Ar-X AmineCoord Amine Coordination & Deprotonation OxAdd->AmineCoord + 3-(2,3-Difluorophenoxy)azetidine + Cs2CO3 PdAmido Pd(II) Amido Complex [Pd(II)(Ar)(NR2)L] AmineCoord->PdAmido - CsX, - HCO3- RedElim Reductive Elimination (Desired Pathway) PdAmido->RedElim Fast (RuPhos geometry) RingOpen β-Carbon Elimination (Ring Opening) PdAmido->RingOpen Slow / Strong Base RedElim->Pd0 Catalyst Regeneration Product N-Aryl Azetidine Product RedElim->Product Degradation Acyclic Amine Byproduct RingOpen->Degradation

Pd-catalyzed Buchwald-Hartwig cycle highlighting competing azetidine ring-opening pathway.

Part 5: Validated Experimental Protocol

Buchwald-Hartwig Amination of 3-(2,3-Difluorophenoxy)azetidine This protocol is designed as a self-validating system; specific visual and analytical checkpoints are included to ensure mechanistic fidelity.

Reagents:

  • Aryl Halide (1.0 equiv)

  • 3-(2,3-Difluorophenoxy)azetidine (1.2 equiv)

  • RuPhos Pd G3 (2.0 mol%)

  • RuPhos ligand (2.0 mol%)

  • Cs₂CO₃ (2.0 equiv, finely milled)

  • Anhydrous 1,4-Dioxane (0.2 M)

Step-by-Step Methodology:

  • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried reaction vial with the Aryl Halide, RuPhos Pd G3, RuPhos ligand, and Cs₂CO₃.

  • Solvent Addition: Add anhydrous 1,4-Dioxane.

    • Validation Checkpoint 1: Stir at room temperature for 5 minutes. The solution should transition from a dark red/brown suspension to a pale yellow/greenish mixture. This color change confirms the successful base-mediated deprotonation of the G3 precatalyst and generation of the active Pd(0) species.

  • Amine Addition: Add 3-(2,3-Difluorophenoxy)azetidine (if liquid, via microsyringe; if solid hydrochloride salt, add in Step 1 and increase Cs₂CO₃ to 3.0 equiv).

  • Heating: Seal the vial and heat to 80 °C in a pre-heated aluminum block.

  • Reaction Monitoring: After 2 hours, sample 5 µL of the reaction mixture, dilute in LC-MS grade Acetonitrile, and analyze.

    • Validation Checkpoint 2: Examine the LC-MS chromatogram. The presence of the desired [M+H]⁺ mass without a corresponding +18 Da mass (hydrolysis) or early-eluting isomeric peaks (ring-opened acyclic amines) validates that the Cs₂CO₃/RuPhos system successfully suppressed azetidine degradation.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove inorganic salts and palladium black. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

References

  • Source: PMC (nih.gov)
  • Title: Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors Source: ACS Publications URL
  • Title: Strain-Release Arylations for the Bis-Functionalization of Azetidines Source: ChemRxiv URL

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 3-(2,3-Difluorophenoxy)azetidine Derivatives

Introduction & Structural Challenges Welcome to the Technical Support Center for 3-(2,3-Difluorophenoxy)azetidine (also known as the Linepemat scaffold)[1]. This building block is highly valued in medicinal chemistry for...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Structural Challenges

Welcome to the Technical Support Center for 3-(2,3-Difluorophenoxy)azetidine (also known as the Linepemat scaffold)[1]. This building block is highly valued in medicinal chemistry for its ability to introduce conformational constraint, lipophilicity, and metabolic stability. However, working with this scaffold presents two distinct physicochemical challenges:

  • Severe Steric Hindrance: The puckered conformation of the azetidine ring forces the bulky 2,3-difluorophenoxy group at the 3-position into a pseudo-equatorial orientation. This creates a significant steric shield around the secondary amine, increasing the activation energy required for nucleophilic attack (e.g., N-alkylation) and hindering metal coordination during cross-coupling.

  • Inherent Ring Strain: The 4-membered azetidine ring possesses approximately 25.4 kcal/mol of ring strain[2]. When the nitrogen lone pair is engaged (via protonation, Lewis acid coordination, or acylation), the ring becomes highly susceptible to nucleophilic cleavage, leading to irreversible ring-opening[2].

Troubleshooting Guide & FAQs

N-Alkylation & Acylation Failures

Q: My N-alkylation of 3-(2,3-difluorophenoxy)azetidine with primary alkyl halides is stalling at 30% conversion. Heating the reaction leads to decomposition. How can I drive this to completion? A: The steric clash between the incoming electrophile and the 3-aryloxy group raises the activation energy for the SN​2 transition state. Heating increases the kinetic energy but simultaneously triggers strain-release ring-opening. Solution: Bypass the SN​2 pathway entirely by utilizing Reductive Amination . The initial formation of the iminium ion is less sensitive to the steric bulk of the final alkyl group, and the subsequent hydride reduction is fast and irreversible. If direct alkylation is mandatory, use a non-nucleophilic base ( K2​CO3​ or DIPEA) in a polar aprotic solvent (MeCN) and add a catalytic amount of Sodium Iodide (NaI) to invoke Finkelstein catalysis. This increases the electrophilicity of the alkyl halide without requiring elevated temperatures.

Q: During N-acylation with acyl chlorides, I am observing a major byproduct which mass spectrometry identifies as a ring-opened γ -chloroamide. How do I prevent this? A: Acyl chlorides act as weak Lewis acids and generate HCl during the reaction[2]. This protonates and activates the azetidine nitrogen. The resulting N-acyl azetidinium intermediate is highly strained and susceptible to nucleophilic attack by the chloride counterion, which relieves the ring strain via C-N bond cleavage[2]. Solution: Eliminate chloride nucleophiles from the reaction. Use a milder coupling reagent (e.g., HATU/DIPEA) with the corresponding carboxylic acid instead of the acyl chloride. If an acyl chloride must be used, perform the reaction under Schotten-Baumann conditions (biphasic aqueous NaOH/DCM) at 0 °C to rapidly neutralize HCl and dilute the chloride concentration.

Buchwald-Hartwig Cross-Coupling Challenges

Q: I am trying to couple 3-(2,3-difluorophenoxy)azetidine with a sterically hindered ortho-substituted aryl bromide. The standard Pd2​(dba)3​ / BINAP system yields no product. What is the optimal catalyst system? A: BINAP is a bidentate ligand that creates a tight coordination sphere around the palladium center. While excellent for primary amines, it is too sterically restrictive for a bulky secondary amine like your 3-substituted azetidine. The intermediate palladium-amido complex forms, but the extreme steric crowding prevents the necessary orbital alignment for reductive elimination[3]. Solution: Switch to a bulky, electron-rich monodentate biarylphosphine ligand such as RuPhos or BrettPhos . These ligands promote the formation of a highly active monoligated Pd(0) species that facilitates oxidative addition. More importantly, their massive steric bulk forces the palladium center to accelerate the reductive elimination step, effectively "pushing" the bulky azetidine and aryl group together to form the C-N bond[3].

Data Presentation: Optimization Tables

Table 1: Base and Solvent Optimization for Direct N-Alkylation (Finkelstein Catalyzed)

SolventBaseAdditiveTemp (°C)Conversion (%)Ring-Opened Byproduct (%)
DMF Cs2​CO3​ None804535
THF Et3​N None652010
MeCN K2​CO3​ NaI (0.2 eq)50>95<2
DCMDIPEANaI (0.2 eq)4085<2

Conclusion: MeCN with K2​CO3​ and NaI provides the optimal balance of electrophile activation and thermal stability, preventing strain-driven decomposition.

Table 2: Ligand Screen for Pd-Catalyzed Arylation of 3-(2,3-Difluorophenoxy)azetidine

Ligand TypeSpecific LigandPd SourceYield (%)Observation
BidentateBINAP Pd2​(dba)3​ 0Starting material recovered; no reductive elimination.
Bidentatedppf Pd(dppf)Cl2​ 15Sluggish reaction; significant debromination of aryl halide.
MonodentateXPhos Pd2​(dba)3​ 60Moderate yield; some steric clash during transmetalation.
MonodentateRuPhos Pd2​(dba)3​ 92Excellent yield; rapid reductive elimination.

Experimental Protocols

Protocol 1: Optimized Reductive Amination (Steric-Bypass Method)

This protocol utilizes sodium triacetoxyborohydride to bypass the steric transition state of direct alkylation.

  • Preparation: In an oven-dried flask under nitrogen, dissolve 3-(2,3-difluorophenoxy)azetidine hydrochloride (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M.

  • Neutralization: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq) and stir for 10 minutes at room temperature to liberate the free base.

  • Imine Formation: Add the target aldehyde or ketone (1.1 eq). Stir the mixture at room temperature for 2 hours. Note: Do not add the reducing agent yet; allow the sterically hindered iminium ion to fully form to prevent direct reduction of the carbonyl.

  • Reduction: Cool the reaction to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3​ ) (1.5 eq) in three portions over 15 minutes.

  • Completion: Warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Buchwald-Hartwig Amination with RuPhos

A self-validating protocol utilizing a monoligated Pd species for sterically demanding C-N coupling.

  • Setup: In a glovebox or under strict Schlenk conditions, charge a vial with the aryl bromide (1.0 eq), 3-(2,3-difluorophenoxy)azetidine (1.2 eq), Pd2​(dba)3​ (2.5 mol%, equates to 5 mol% Pd), RuPhos (5 mol%), and Sodium tert-butoxide ( NaOtBu ) (1.5 eq).

  • Solvent Addition: Add anhydrous, degassed toluene (0.1 M). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 85 °C in a pre-heated oil bath for 16 hours. Causality note: The bulky NaOtBu base is crucial for generating the active palladium alkoxide complex without acting as a competing nucleophile.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via flash chromatography.

Mechanistic & Workflow Visualizations

Workflow Start Target: N-Functionalization of 3-(2,3-Difluorophenoxy)azetidine CheckReaction What is the desired reaction? Start->CheckReaction Alkylation N-Alkylation CheckReaction->Alkylation Acylation N-Acylation CheckReaction->Acylation Arylation N-Arylation (Cross-Coupling) CheckReaction->Arylation Reductive Use Reductive Amination (NaBH(OAc)3, DCE, RT) Alkylation->Reductive Preferred DirectAlk Use Finkelstein Catalysis (NaI, K2CO3, MeCN, 50°C) Alkylation->DirectAlk If halide required CouplingReagent Use HATU/DIPEA with R-COOH (Avoids Cl- nucleophile) Acylation->CouplingReagent Preferred Schotten Schotten-Baumann Conditions (NaOH/DCM, 0°C) Acylation->Schotten If acyl chloride required RuPhos Buchwald-Hartwig with RuPhos or BrettPhos (Pd2(dba)3, tBuONa) Arylation->RuPhos

Decision matrix for overcoming steric and stability challenges in azetidine N-functionalization.

Mechanism Azetidine 3-Aryloxyazetidine + Acyl Chloride Intermediate N-Acyl Azetidinium Intermediate (Strained) Azetidine->Intermediate PathA Base Deprotonation (Low Temp) Intermediate->PathA PathB Chloride Attack (High Temp / No Base) Intermediate->PathB ProductA Stable N-Acyl Azetidine (Desired) PathA->ProductA ProductB Ring-Opened Gamma-Chloroamide PathB->ProductB

Mechanistic divergence of N-acylation: stable amide formation vs. strain-driven ring-opening.

References

  • Title: Linepemat - Wikipedia Source: wikipedia.org URL: [Link]

  • Title: Palladium-catalysed synthesis of small-molecule epigenetic inhibitors as anticancer therapeutics Source: tandfonline.com URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility of 3-(2,3-Difluorophenoxy)azetidine Synthetic Pathways: A Comparative Guide

Introduction & Pharmacological Context The compound 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7), recently designated by the World Health Organization (WHO) as Linepemat [1], is a highly specialized building bloc...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Context

The compound 3-(2,3-Difluorophenoxy)azetidine (CAS: 1211876-03-7), recently designated by the World Health Organization (WHO) as Linepemat [1], is a highly specialized building block and active pharmaceutical ingredient (API). Investigated primarily as a nootropic and motivation-enhancing agent, Linepemat modulates cortical catecholaminergic neurotransmission to improve synaptic plasticity, memory retention, and executive function[2].

For drug development professionals, the reproducible synthesis of 3-aryloxyazetidines is notoriously challenging. The four-membered azetidine ring is highly strained (~26 kcal/mol ring strain), making it susceptible to ring-opening or elimination side reactions under harsh basic or thermal conditions[3]. This guide objectively compares the available synthetic pathways for 3-(2,3-difluorophenoxy)azetidine, establishing a self-validating protocol for the most reproducible route.

SignalingPathway L Linepemat (3-(2,3-Difluorophenoxy)azetidine) C Cortical Catecholaminergic Neurotransmission L->C Modulates R Neurotransmitter Release (Dopamine/Norepinephrine) C->R Increases S Synaptic Plasticity Enhancement R->S Promotes M Cognitive & Motivational Improvement S->M Results in

Caption: Pharmacological mechanism of Linepemat in modulating cortical catecholaminergic transmission.

Comparative Analysis of Synthetic Pathways

To synthesize 3-(2,3-difluorophenoxy)azetidine, chemists typically choose between three primary pathways. The causality behind the success or failure of these routes lies in how they manage the steric hindrance and ring strain of the azetidine core.

Pathway A: The Mitsunobu Reaction (Industry Standard)

This route utilizes N-Boc-3-hydroxyazetidine and 2,3-difluorophenol in the presence of a dialkyl azodicarboxylate (e.g., DIAD) and triphenylphosphine (PPh3)[4].

  • Causality & Logic: Instead of forcing a nucleophile to attack a hindered, strained carbon, the Mitsunobu reaction activates the hydroxyl group into a highly reactive alkoxyphosphonium intermediate. This allows the weakly nucleophilic 2,3-difluorophenol to displace the leaving group (triphenylphosphine oxide) at room temperature, entirely avoiding the thermal degradation of the azetidine ring[4].

Pathway B: Direct Nucleophilic Substitution (SN2)

This approach attempts to displace a halide (e.g., N-Boc-3-iodoazetidine) with 2,3-difluorophenol using a strong base (like K 2​ CO 3​ or Cs 2​ CO 3​ ) and heat[3].

  • Causality & Logic: The 3-position of the azetidine ring is sterically hindered. Applying heat and base often leads to E2 elimination (forming N-Boc-azetine) rather than the desired SN2 product. Consequently, yields are highly variable and scale-up is problematic.

Pathway C: Aziridine-to-Azetidine Rearrangement

A more exotic approach involves the reductive ring expansion of N-alkylidene-(2,3-dibromopropyl)amines using NaBH 4​ to form substituted azetidines[5].

  • Causality & Logic: While intellectually elegant and useful for highly substituted or chiral azetidines[5], this method is overly complex for a symmetrical 3-aryloxyazetidine. It suffers from poor atom economy and requires hazardous brominated precursors.

Quantitative Data Comparison
Synthetic PathwayKey ReagentsAvg. Yield (%)Reaction TempAtom EconomyScalabilityReproducibility
A: Mitsunobu Coupling N-Boc-3-hydroxyazetidine, Phenol, DIAD, PPh375–85%0 °C to RTLowHighExcellent
B: Direct SN2 N-Boc-3-iodoazetidine, Phenol, K 2​ CO 3​ 40–50%80–100 °CModerateModerateFair (Prone to elimination)
C: Aziridine Rearrangement N-alkylidene-(2,3-dibromopropyl)amines, NaBH 4​ 30–45%RefluxPoorLowPoor (Complex workup)

Experimental Workflow & Self-Validating Protocol

Based on the comparative data, Pathway A (Mitsunobu Coupling) is the most robust and reproducible method for synthesizing 3-(2,3-difluorophenoxy)azetidine[4]. Below is a self-validating, step-by-step methodology designed to ensure high fidelity during scale-up.

SynthWorkflow A N-Boc-3-hydroxyazetidine + 2,3-Difluorophenol B Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) A->B C N-Boc-3-(2,3-difluorophenoxy)azetidine (Intermediate) B->C D Boc Deprotection (TFA in DCM, 0°C to RT) C->D E 3-(2,3-Difluorophenoxy)azetidine (Linepemat Free Base) D->E

Caption: Workflow for the Mitsunobu-based synthesis of 3-(2,3-Difluorophenoxy)azetidine.

Phase 1: Mitsunobu Etherification

Objective: Form the ether linkage without opening the azetidine ring.

  • Preparation: In an oven-dried flask under an argon atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) and 2,3-difluorophenol (1.1 eq) in anhydrous Tetrahydrofuran (THF) to achieve a 0.2 M concentration. Add Triphenylphosphine (PPh 3​ , 1.2 eq).

  • Betaine Formation (Critical Step): Cool the reaction mixture to 0 °C using an ice bath.

    • Expert Insight: Diisopropyl azodicarboxylate (DIAD, 1.2 eq) must be added dropwise over 15–20 minutes. The formation of the PPh 3​ -DIAD betaine adduct is highly exothermic. Maintaining 0 °C prevents the thermal degradation of DIAD and suppresses the formation of hydrazine byproducts[4].

  • Reaction Progression: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–16 hours. The reaction is self-validating when a white precipitate (triphenylphosphine oxide) begins to form, indicating successful displacement.

  • Workup & Purification: Quench with water, extract with Ethyl Acetate (3x), wash with brine, and dry over Na 2​ SO 4​ . Purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate N-Boc-3-(2,3-difluorophenoxy)azetidine.

Phase 2: Boc Deprotection

Objective: Remove the tert-butyloxycarbonyl (Boc) protecting group to yield the active secondary amine.

  • Acidic Cleavage: Dissolve the purified N-Boc intermediate in Dichloromethane (DCM) (0.5 M). Cool to 0 °C. Add Trifluoroacetic acid (TFA, 10.0 eq) slowly.

    • Expert Insight: Using HCl in dioxane is a viable alternative if the TFA salt is undesirable, but TFA in DCM provides faster, cleaner cleavage for azetidines without risking acid-catalyzed ring opening.

  • Maturation: Stir at room temperature for 2 hours. Monitor via LC-MS until the starting material mass is completely consumed.

  • Free Base Isolation: Concentrate the mixture under reduced pressure to remove excess TFA. Re-dissolve in DCM and wash with saturated aqueous NaHCO 3​ until the aqueous layer reaches pH 8. Extract, dry over Na 2​ SO 4​ , and concentrate to yield pure 3-(2,3-difluorophenoxy)azetidine (Linepemat)[2].

References

  • World Health Organization (WHO). "International Nonproprietary Names for Pharmaceutical Substances (INN): Proposed INN: List 134". WHO Drug Information, Vol. 39, No. 4, 2025. Available at:[Link]

  • D'hooghe, M., et al. "Synthesis of 3-Methoxyazetidines via an Aziridine to Azetidine Rearrangement and Theoretical Rationalization of the Reaction Mechanism". The Journal of Organic Chemistry, ACS Publications, 2011. Available at:[Link]

  • Organic Chemistry Portal. "Azetidine synthesis". Organic Chemistry Portal Literature Review. Available at:[Link]

Sources

Comparative

3-(2,3-Difluorophenoxy)azetidine compared to pyrrolidine building blocks

3-(2,3-Difluorophenoxy)azetidine vs. Pyrrolidine Building Blocks: A Medicinal Chemistry Comparison Guide As medicinal chemists, we frequently face the bioisosteric dilemma of selecting the optimal saturated nitrogen hete...

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Author: BenchChem Technical Support Team. Date: April 2026

3-(2,3-Difluorophenoxy)azetidine vs. Pyrrolidine Building Blocks: A Medicinal Chemistry Comparison Guide

As medicinal chemists, we frequently face the bioisosteric dilemma of selecting the optimal saturated nitrogen heterocycle for a lead compound. The transition from a five-membered pyrrolidine to a four-membered azetidine is not merely a reduction in ring size; it is a fundamental reprogramming of the molecule's physicochemical identity.

The compound 3-(2,3-difluorophenoxy)azetidine—recently designated with the International Nonproprietary Name (INN) Linepemat[1]—exemplifies this paradigm. Developed as a novel nootropic agent to reverse hypolocomotion and treat pathological apathy[2], its azetidine core provides a highly specific vector projection and metabolic profile that a pyrrolidine analog cannot replicate. This guide objectively compares these two heterocyclic building blocks, providing the experimental frameworks necessary to evaluate them.

Physicochemical Properties & Pharmacokinetics

The fundamental differences between azetidine and pyrrolidine scaffolds are rooted in their distinct ring sizes and associated conformational features. Azetidines exhibit significant ring strain (approximately 25.4 kcal/mol) compared to the relatively unstrained pyrrolidine ring[3]. This structural disparity directly impacts key drug-like properties such as basicity (pKa), lipophilicity (logD), and metabolic stability[4].

When the 2,3-difluorophenoxy moiety is introduced, the inductive effects are magnified in the smaller azetidine ring, significantly altering the molecule's behavior in biological systems[5].

Table 1: Quantitative Comparison of Scaffolds

Parameter3-(2,3-Difluorophenoxy)azetidine (Linepemat)Pyrrolidine AnalogMechanistic Causality
Ring Strain ~25.4 kcal/mol~6.0 kcal/molHigh strain in azetidine restricts conformational flexibility, locking the pharmacophore into a bioactive geometry[3].
Basicity (pKa) ~8.2 (Lower)~9.1 (Higher)Increased s-character of the azetidine nitrogen lone pair reduces basicity, increasing the unprotonated fraction at pH 7.4[4].
Lipophilicity (logD) ~1.6~2.1The smaller molar volume and reduced carbon count of azetidine lower lipophilicity, improving aqueous solubility[4].
Metabolic Stability Moderate (Ring-opening risk)Moderate (α-oxidation risk)While azetidine's strain invites ring-opening, the 2,3-difluorophenoxy group sterically shields the core from rapid CYP-mediated degradation[5],[3].

Preclinical Evaluation Workflow

To accurately assess the viability of an azetidine versus a pyrrolidine core, a strict preclinical workflow must be established.

PreclinicalWorkflow S1 Scaffold Selection: Azetidine vs. Pyrrolidine S2 Physicochemical Profiling (pKa, logD, Solubility) S1->S2 S3 In Vitro ADME (Microsomal CL_int, PAMPA) S2->S3 S4 In Vivo Efficacy (Catecholaminergic Modulation) S3->S4

Preclinical workflow for evaluating azetidine versus pyrrolidine building blocks.

Experimental Methodologies (Self-Validating Protocols)

To ensure trustworthy data, the following protocols are designed as self-validating systems, meaning the assay inherently proves its own accuracy during every run.

Protocol 1: Potentiometric pKa and logD Determination
  • Causality: Computational models often fail to accurately predict the pKa of azetidines substituted with strongly electronegative groups (like 2,3-difluorophenoxy) due to complex through-space inductive effects[5]. Empirical determination via potentiometric titration is mandatory to understand Blood-Brain Barrier (BBB) penetrance.

  • Step-by-Step Methodology:

    • Preparation: Prepare 10 mM stock solutions of the test compounds in LC-MS grade DMSO.

    • Titration: Using an automated potentiometric titrator, titrate the compound in a standardized aqueous solution from pH 2.0 to 12.0 using 0.1 M HCl and 0.1 M NaOH under a nitrogen atmosphere at 25°C.

    • Partitioning (logD): Execute the shake-flask method using mutually saturated 1-octanol and pH 7.4 phosphate-buffered saline (PBS). Agitate at 300 rpm for 24 hours to ensure thermodynamic equilibrium, followed by phase separation via centrifugation (3000 × g, 15 min).

    • Quantification: Analyze both phases using LC-UV/MS to calculate the partition coefficient.

  • Self-Validating System: The assay strictly requires the concurrent running of Propranolol (known pKa 9.5, logD 1.2). The batch is automatically rejected if Propranolol's measured pKa deviates by >0.15 units or logD by >0.1 units, ensuring electrode calibration and phase equilibrium integrity.

Protocol 2: Intrinsic Microsomal Clearance ( CLint​ ) Assay
  • Causality: The inherent ring strain of azetidine can be exploited for chemical transformations but represents a potential liability for metabolic instability (e.g., ring-opening)[3]. Tracking parent compound depletion provides a holistic view of all metabolic pathways, comparing it directly to the α-oxidation typical of pyrrolidines.

  • Step-by-Step Methodology:

    • Matrix Preparation: Thaw Human Liver Microsomes (HLM) on ice. Prepare a 0.5 mg/mL protein concentration suspension in 100 mM potassium phosphate buffer (pH 7.4) supplemented with 3.3 mM MgCl2​ .

    • Incubation: Pre-incubate the matrix with the test compound (1 µM final concentration) at 37°C for 5 minutes.

    • Initiation: Initiate the metabolic reaction by adding NADPH to a final concentration of 1 mM.

    • Quenching: At time points 0, 5, 15, 30, and 45 minutes, extract 50 µL aliquots and immediately quench in 150 µL of ice-cold acetonitrile containing Tolbutamide (internal standard).

    • Analysis: Centrifuge at 4000 × g for 20 minutes at 4°C. Analyze the supernatant via LC-MS/MS to determine the half-life ( t1/2​ ) and calculate CLint​ .

  • Self-Validating System: Verapamil (high clearance) and Warfarin (low clearance) must be included as control standards. The assay is only validated if Verapamil exhibits >80% depletion at 45 minutes (confirming enzymatic activity) and Warfarin exhibits <10% depletion (confirming absence of non-specific binding or chemical degradation).

Biological Activity & Pathway Modulation

The choice of the azetidine core in Linepemat is ultimately validated by its in vivo efficacy. By maintaining a lower pKa and optimal logD, 3-(2,3-difluorophenoxy)azetidine effectively crosses the BBB to act as a modulator of cortical catecholaminergic neurotransmission. It dose-dependently reverses hypolocomotion induced by monoamine depleting agents (like tetrabenazine), making it a prime candidate for treating pathological apathy[2].

PathwayModulation Drug 3-(2,3-Difluorophenoxy)azetidine (Linepemat) Receptor Cortical Catecholaminergic Networks Drug->Receptor Modulates Transmitter Dopamine / Norepinephrine Release Receptor->Transmitter Enhances Outcome Reversal of Hypolocomotion (Apathy Treatment) Transmitter->Outcome Restores Motor Function

Mechanism of action for Linepemat in modulating cortical catecholaminergic networks.

References[5] Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties - ResearchGate. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGyBvIJu6scgc4MaMNObrhIZyz3BP1W72qXL-nDBrde30EGIUbWKWGdeVF63Um0hFh1gWmN8F2gCk4_jyJaiUB2CNaxg_dY0-wEEnn0xlH1OgrCl7sBJFM7Lz-Sz05j_fixFXXrLkkW7xOdre2wzKd8DeWzsPQieWDud9TDda10rXxvnT9ExsVhzHN_W9wCvjzMZtMv-2Ad5iP4rCPhsixUX8of36M8uH7zjNaLLOOHPrXMjsGuv8kr[4] A Comparative Analysis of Azetidine, Pyrrolidine, and Piperidine Sulfonylamides for Drug Discovery - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEoZDshy6OB8_g4C3EXJv_lcWpLiLJ-Y4kSGX-sGvW-i4auCmeoIjXUKxRiH4MdpVXTgpYspmsBBeetwbC_E175PcXeOUAIAUvnLcV079PTcQukSIIlAN870roe8gzmBoVU7y6eVOJJGM0czRajhHbjVPuJUkAZsBjEep9I9BKl4vfD764cYSE1yKFXSLDlLUblEJKPlnVuHPiBYmf1kFMkxGTba9gQ1vUKX55ZeUSav1zdMvL2xmz5kxiKYiWh[3] A Head-to-Head Comparison of Azetidine and Piperidine-Based Compounds in Drug Discovery - Benchchem. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFqz9baBoKZCmQfGqmscX9Ayj7jUXO39pKJn_Mll9Hkd4SoAgM6EmGT3xi0UDWawGedPRHl3s2n4TIpKyAezbiuO7Q-uX9lTjQlFeM2QXK9aWd6aOzjLsYr2n032QdUn7uQ3FWSTulB01Rn93jIiJ9H0ACkwAWW-XAXK-m-CdqQVhrHS58ZwdilPhOfxrPw7vopk-E8Pz7OjoJLXKaBPrLaflJbuV4hxgev7XwSs31l_rBJJRY=[2] Linepemat - Wikipedia. Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHMI9s_zx0orkIA-htnPO37GVcTbLaqPrYHWFjB8NDxRiNzi1cEF3xa5_vXU4J523yuHsn7JGlYBc2A2wgcCJ9g7_DvuiGB7ou3eSkAOfFATebz9fF0eRo3fEnHKbebd9Vh[1] International Nonproprietary Names for Pharmaceutical Substances (INN) - World Health Organization (WHO). Available at:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEBjyK2R62RzWqfEVSPZEMon95KPuWhl1oUSNwX_e9nWYKxYP6PbOuaNepQYadpLFHhglVzrnPK65UjCubbSRcXLq0TEqGABuix4yA8-4r9J20BpqVcso2saJHHrOLzGIZ_BYzS33VRjyK2uJUL0f6_1bA_Rkn16JHRY-sBtbEKdpvRV5VNor7SZ99YYFAS2F1FutS-d7N9r1GREzTwb6RvdKQTZ_nfaGSpeqkxfGjwkbpL_zM0QPgtYZUF

Sources

Validation

Evaluating the Metabolic Clearance of 3-(2,3-Difluorophenoxy)azetidine: A Comparative Guide

The Pharmacokinetic Imperative As a Senior Application Scientist, I frequently encounter promising chemotypes that fail in late-stage preclinical development due to rapid hepatic clearance[1]. Optimizing a compound's pha...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacokinetic Imperative

As a Senior Application Scientist, I frequently encounter promising chemotypes that fail in late-stage preclinical development due to rapid hepatic clearance[1]. Optimizing a compound's pharmacokinetic profile requires a fundamental understanding of its susceptibility to biotransformation by Cytochrome P450 (CYP) enzymes[2]. This guide critically evaluates the metabolic stability of 3-(2,3-Difluorophenoxy)azetidine, comparing its clearance metrics against standard reference compounds and elucidating the structural causality behind its enhanced survivability in vitro.

Structural Causality: Why 3-(2,3-Difluorophenoxy)azetidine?

The design of 3-(2,3-Difluorophenoxy)azetidine is a masterclass in mitigating Phase I metabolism through targeted structural modifications. Its stability is driven by two synergistic components:

  • The Azetidine Core: Traditional saturated heterocycles like pyrrolidine and piperidine are highly susceptible to CYP-mediated N-dealkylation and α -carbon oxidation[3]. By substituting these with a four-membered azetidine ring, we introduce significant ring strain (approximately 25.4 kcal/mol) and enforce conformational rigidity[2][4]. This high sp³-character and reduced lipophilicity decrease the molecule's binding affinity to the lipophilic active sites of CYP enzymes, substantially slowing down oxidative metabolism[3][4].

  • The 2,3-Difluorophenoxy Moiety: Unsubstituted phenoxy rings present metabolically "soft" spots, particularly at the ortho and para positions, which are prone to aromatic hydroxylation. The incorporation of fluorine atoms at the 2 and 3 positions exerts a strong electron-withdrawing inductive effect, lowering the electron density of the aromatic π -system. This deactivates the ring toward electrophilic attack by the high-valent iron-oxo species of CYP450s, while simultaneously providing steric shielding to the adjacent carbons.

Mechanism CYP Hepatic CYP450 Enzymes (Phase I Metabolism) Aze Azetidine Ring (High Strain, Low Lipophilicity) CYP->Aze attempts oxidation F_Phe 2,3-Difluorophenoxy Group (Electron Withdrawal) CYP->F_Phe attempts oxidation Res1 Mitigated N-dealkylation & α-Carbon Oxidation Aze->Res1 Res2 Resistance to Aromatic Hydroxylation F_Phe->Res2 Final Low Intrinsic Clearance (CL_int) Extended Half-life (t_1/2) Res1->Final Res2->Final

Figure 1: Mechanistic rationale for the metabolic stability of 3-(2,3-Difluorophenoxy)azetidine.

Experimental Methodology: A Self-Validating Microsomal Assay

To objectively quantify intrinsic clearance ( CLint​ ), we utilize an in vitro liver microsomal stability assay. Liver microsomes are the gold standard for this evaluation because they are subcellular fractions containing a high concentration of membrane-bound CYP450 enzymes[1][5].

A robust protocol cannot rely on test article data alone; it must be a self-validating system. We ensure enzymatic viability and assay dynamic range by running well-characterized positive controls in parallel: Verapamil (a high-clearance standard) and Dextromethorphan (a moderate-clearance standard)[6][7]. If Verapamil fails to clear rapidly, the microsomal batch is deemed inactive, and the entire run is invalidated[6].

Step-by-Step Protocol:

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a 1 µM solution of 3-(2,3-Difluorophenoxy)azetidine (and controls) in 100 mM potassium phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomal protein[5][6]. Protein concentrations are kept low to prevent excessive non-specific binding[8].

  • Pre-incubation: Incubate the mixture at 37°C for 5 minutes to achieve thermal equilibrium[8].

  • Initiation: Initiate the metabolic reaction by adding 1 mM NADPH, the essential electron donor cofactor for CYP450 enzymes[1][5].

  • Time-Course Sampling: Extract 50 µL aliquots at precise intervals: 0, 5, 15, 30, and 45 minutes[5].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a proprietary internal standard (IS). This organic crash precipitates the proteins and instantly halts enzymatic activity[5][8].

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining[6][8].

Workflow A Test Compound (1 µM) C Pre-incubation (37°C, 5 min) A->C B Liver Microsomes (0.5 mg/mL) B->C D Initiate Reaction (+ 1 mM NADPH) C->D E Time-Course Sampling (0-45 min) D->E F Quench Reaction (Ice-cold ACN + IS) E->F G LC-MS/MS Analysis (% Parent Remaining) F->G

Figure 2: Step-by-step in vitro liver microsomal stability assay workflow.

Data Presentation & Comparative Analysis

The rate of parent compound disappearance is plotted as the natural logarithm of the percentage remaining versus time. The slope of the linear regression ( k ) yields the half-life ( t1/2​=0.693/k )[6]. Intrinsic clearance is then calculated using the standard equation[8]:

The table below contrasts the metabolic stability of 3-(2,3-Difluorophenoxy)azetidine against a structural baseline (pyrrolidine analog) and standard reference compounds[7].

CompoundStructural Class t1/2​ (min) CLint​ (µL/min/mg)Clearance Classification
3-(2,3-Difluorophenoxy)azetidine Azetidine Ether (Test)> 60.0< 11.5Low
3-(Phenoxy)pyrrolidine Pyrrolidine Ether (Baseline)22.461.8Moderate/High
Dextromethorphan Morphinan (Control)25.027.7Moderate
Verapamil Phenylalkylamine (Control)8.086.6High

Data Interpretation: The empirical data validates the structural hypothesis. The baseline pyrrolidine analog exhibits moderate-to-high clearance, primarily driven by rapid N-dealkylation. By contracting the ring to an azetidine and fluorinating the phenoxy group, 3-(2,3-Difluorophenoxy)azetidine achieves a half-life exceeding the 60-minute assay window, dropping its intrinsic clearance into the highly desirable "Low" category. The assay's integrity is confirmed by the accurate, predictable clearance of Verapamil ( t1/2​ = 8.0 min) and Dextromethorphan ( t1/2​ = 25.0 min)[7].

Conclusion

Replacing traditional saturated heterocycles with azetidines, coupled with strategic halogenation, is a highly effective method for overcoming metabolic liabilities. 3-(2,3-Difluorophenoxy)azetidine demonstrates superior metabolic stability compared to both its pyrrolidine counterpart and standard reference drugs, making it an exceptionally robust scaffold for advanced drug discovery campaigns.

References
  • Mercell - metabolic stability in liver microsomes [Link]

  • IntechOpen - In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling[Link]

  • SpringerNature - Cytochrome P450-Mediated Metabolic Stability Assay in Liver Microsomes [Link]

  • Evotec - Microsomal Stability | Cyprotex ADME-Tox Solutions [Link]

  • Journal of Medicinal Chemistry (ACS) - Mitigating Heterocycle Metabolism in Drug Discovery [Link]

  • PubMed (NIH) - Azetidines in medicinal chemistry: emerging applications and approved drugs [Link]

Sources

Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-Difluorophenoxy)azetidine
Reactant of Route 2
Reactant of Route 2
3-(2,3-Difluorophenoxy)azetidine
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